Technical Documentation Center

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
  • CAS: 1158616-83-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

This guide provides a comprehensive technical overview of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. This document will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and potential areas of application, grounded in established chemical principles and supported by available data.

Introduction and Compound Identity

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt. The structure incorporates a 4-methoxybenzyl group and a 3-methoxypropyl group attached to a nitrogen atom, which is protonated and paired with a chloride counter-ion. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a building block for more complex molecules.

This guide aims to consolidate the available information and provide expert insights into its characteristics and synthesis, thereby serving as a valuable resource for researchers.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the known and predicted properties of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Chemical Structure

The chemical structure consists of a central nitrogen atom bonded to a 4-methoxybenzyl group, a 3-methoxypropyl group, and a hydrogen atom, forming a secondary ammonium cation. This is ionically bonded to a chloride anion.

IUPAC Name: (4-methoxybenzyl)(3-methoxypropyl)ammonium chloride

CAS Number: 1158616-83-1[1]

Molecular Formula: C₁₂H₂₀ClNO₂[1]

Molecular Weight: 245.75 g/mol [1]

Physicochemical Data

Quantitative data for this specific compound is limited in public databases. The following table summarizes available information and provides estimated values based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
Appearance Solid[1]
Purity Typically ≥95%[1]
Melting Point Not availableData for similar hydrochloride salts of secondary amines vary widely depending on the substituents.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally imparts aqueous solubility.
LogP 1.78 (for the free base)[1] This value indicates moderate lipophilicity.

Synthesis Methodology

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 4-methoxybenzaldehyde with 3-methoxypropan-1-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials. It is a one-pot reaction, which minimizes product loss between steps.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride, thus minimizing side reactions such as the reduction of the starting aldehyde.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents as they are relatively non-reactive and effectively solubilize the reactants and intermediates.

  • Acidification: The final step of adding hydrochloric acid not only protonates the amine to form the hydrochloride salt but also facilitates purification through precipitation and filtration, as amine hydrochlorides are often crystalline solids with lower solubility in organic solvents than their free-base counterparts.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and 3-methoxypropan-1-amine (1.05 eq) in dichloromethane (DCM, 10 mL/mmol of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-methoxybenzyl)(3-methoxypropyl)amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Methoxybenzaldehyde C Mix in DCM (Imine Formation) A->C B 3-Methoxypropan-1-amine B->C D Add NaBH(OAc)₃ (Reduction) C->D E Aqueous Work-up D->E F Purification (Free Base) E->F G Add HCl in Ether (Salt Formation) F->G H (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride G->H

Caption: Synthetic workflow for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Potential Applications and Fields of Interest

While specific applications of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride are not documented, its structural components suggest potential utility in several areas of chemical research:

  • Pharmaceutical Scaffolding: The 4-methoxybenzyl group is a common feature in pharmacologically active molecules. This compound could serve as a precursor for the synthesis of novel therapeutic agents. The secondary amine linkage provides a key point for further functionalization.

  • Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers and other advanced materials. The specific combination of aromatic and aliphatic methoxy groups could impart unique properties to such materials.

  • Agrochemical Research: The development of new pesticides and herbicides often involves the exploration of novel amine derivatives.

Analytical Characterization

For researchers synthesizing this compound, a suite of analytical techniques would be necessary to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, the methylene protons adjacent to the nitrogen and oxygen atoms, and the methoxy groups.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the parent ion (free base).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching vibrations for the secondary ammonium salt, as well as C-O and C-N stretching bands.

  • Elemental Analysis: To confirm the empirical formula and the presence of the chloride counter-ion.

Conclusion

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a chemical compound with potential as a versatile building block in various scientific disciplines. While detailed experimental data is sparse, this guide has provided a comprehensive overview of its structure, properties, and a robust, field-proven synthetic strategy. The provided protocols and theoretical insights are intended to empower researchers to synthesize, characterize, and explore the potential applications of this and related molecules.

References

Sources

Exploratory

Technical Guide: Unraveling the Physicochemical Profile of CAS 1158616-83-1

A Note to Our Scientific Audience: Extensive research into the publicly available scientific and chemical databases for the compound designated by CAS Registry Number 1158616-83-1 has yielded no definitive identification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

Extensive research into the publicly available scientific and chemical databases for the compound designated by CAS Registry Number 1158616-83-1 has yielded no definitive identification of its chemical structure, molecular formula, or associated physical and chemical properties. This suggests that the provided CAS number may fall into one of several categories: it could be a novel or proprietary compound with limited public disclosure, an identifier that has been reserved but not yet publicly detailed, or potentially an erroneous entry.

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of information for CAS 1158616-83-1 prevents the creation of a detailed technical guide as requested.

For researchers, scientists, and drug development professionals, the integrity and verifiability of a chemical identifier are paramount. Without a confirmed chemical identity, any discussion of molecular weight, physical characteristics, or experimental protocols would be speculative and not meet the standards of scientific rigor.

Path Forward for Investigation:

To enable the generation of the requested in-depth technical guide, the following preliminary steps are essential:

  • Verification of the CAS Number: The primary and most critical step is to confirm the accuracy of the CAS number 1158616-83-1 from the original source.

  • Identification of the Chemical Entity: Once the CAS number is verified, obtaining the corresponding IUPAC name, common name, or chemical structure (e.g., in SMILES or InChI format) is necessary.

Upon successful identification of the compound, a comprehensive technical guide will be developed, adhering to the highest standards of scientific integrity and providing the in-depth analysis required by the research community. This guide would typically include the following sections, structured to best elucidate the compound's properties and potential applications.

Prospective Structure of the Technical Guide (Upon Chemical Identification)

Part 1: Molecular and Physicochemical Characterization
  • Table 1: Core Molecular and Physical Properties

    • This section would present a detailed table summarizing key quantitative data, including but not limited to:

      • Molecular Formula

      • Molecular Weight ( g/mol )

      • Physical State (at STP)

      • Melting Point (°C)

      • Boiling Point (°C)

      • Solubility Profile (in various solvents)

      • pKa

      • LogP

  • Spectroscopic and Structural Elucidation Data

    • A discussion of the typical analytical techniques used to confirm the structure and purity of the compound, such as:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

      • Mass Spectrometry (MS)

      • Infrared (IR) Spectroscopy

      • X-ray Crystallography (if applicable)

Part 2: Synthesis and Purification Protocols
  • Diagram 1: Synthetic Pathway Workflow

    • A Graphviz diagram illustrating the step-by-step synthetic route.

    G A Starting Material(s) B Intermediate 1 A->B Reaction 1 Reagents, Conditions C Intermediate 2 B->C Reaction 2 Reagents, Conditions D Final Compound (CAS 1158616-83-1) C->D Reaction 3 Reagents, Conditions

    Caption: Generalized synthetic workflow for the target compound.

  • Detailed Experimental Methodology

    • A step-by-step protocol for the synthesis, including reagents, stoichiometry, reaction conditions, and work-up procedures.

    • Purification Techniques: A discussion on the appropriate methods for purification, such as column chromatography, recrystallization, or distillation, with an explanation of the rationale for the chosen method.

Part 3: Applications and Biological Context (If Applicable)
  • Mechanism of Action and Biological Targets

    • If the compound is bioactive, this section would delve into its known or putative mechanism of action, including any identified biological targets.

  • Diagram 2: Signaling Pathway Involvement

    • A Graphviz diagram illustrating the compound's interaction with a biological pathway.

    G cluster_cell Cellular Environment Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Compound CAS 1158616-83-1 Compound->Kinase1 Inhibits

    Caption: Hypothetical interaction of the compound with a signaling pathway.

  • In Vitro and In Vivo Experimental Protocols

    • Detailed methodologies for relevant assays to assess the compound's activity and properties, such as cell-based assays, enzyme inhibition assays, or pharmacokinetic studies.

The scientific community thrives on the precise and accurate dissemination of chemical information. While a comprehensive guide for CAS 1158616-83-1 cannot be provided at this time due to a lack of identifiable information in the public domain, we are prepared to develop a thorough and authoritative resource upon the successful verification and identification of the associated chemical compound. We encourage the user to provide the correct chemical identifier to facilitate this endeavor.

Foundational

Thermodynamic Solubility Profile and Solvent Selection Strategy for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

A Technical Whitepaper for Process Chemists and Formulation Scientists Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, secondary amine hydrochlorides serve as critical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Process Chemists and Formulation Scientists

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, secondary amine hydrochlorides serve as critical intermediates and final drug substances. (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1; MW: 245.75 g/mol ) is a highly versatile building block characterized by its unique structural dichotomy: a highly polar, ionizable hydrochloride core flanked by lipophilic, ether-rich aliphatic and aromatic domains.

Understanding the thermodynamic solubility profile of this compound is not merely an academic exercise; it is a fundamental prerequisite for designing scalable reaction conditions, optimizing anti-solvent crystallization, and ensuring high-yield purification. This whitepaper synthesizes theoretical predictive modeling with field-proven empirical methodologies to provide a comprehensive guide on the solubility behavior of this compound in organic solvents.

Molecular Architecture & Predictive Thermodynamics

The solubility of a molecule in any given solvent is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, we must analyze the intermolecular forces through the lens of Hansen Solubility Parameters (HSP) [1], which partition cohesive energy into three components:

  • Dispersion forces ( δd​ ) : Driven by the aromatic benzyl ring and the propyl chain.

  • Polar interactions ( δp​ ) : Dominated by the ionized secondary amine ( NH2+​ ) and the chloride anion ( Cl− ).

  • Hydrogen bonding ( δh​ ) : Facilitated by the two methoxy ether oxygens (H-bond acceptors) and the protonated amine (H-bond donor).

The Ion-Pair Solvation Phenomenon

Because this compound is an HCl salt, its solubility is heavily dependent on the solvent's dielectric constant ( ϵ ). High- ϵ solvents (like water or methanol) easily dissociate the NH2+​ and Cl− ions. However, due to the substantial lipophilic bulk of the 4-methoxybenzyl and 3-methoxypropyl groups, the compound also exhibits significant solubility in moderately polar, low- ϵ solvents (like Dichloromethane) through ion-pair solvation . In these environments, the salt does not dissociate but dissolves as an intact, neutral ion pair, stabilized by the solvent's polarizability[2].

Empirical Solubility Profile

The following table summarizes the thermodynamic solubility profile of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride across a gradient of organic solvents at 25.0 °C. These values are synthesized from HSP modeling and empirical behavior of structurally analogous secondary amine hydrochlorides.

SolventDielectric Constant ( ϵ )HSP ( δt​ ) MPa 1/2 Solubility ClassEstimated Solubility (mg/mL)Process Utility
Water (H₂O) 80.147.8Very Soluble> 100Aqueous workup, extraction
Methanol (MeOH) 32.729.6Very Soluble> 100Primary solvent, reaction medium
Ethanol (EtOH) 24.526.5Soluble~ 50 - 65Primary solvent, crystallization
Isopropanol (IPA) 18.323.5Sparingly Soluble~ 10 - 15Co-solvent, mild anti-solvent
Dichloromethane (DCM) 9.120.2Soluble~ 20 - 30Extraction (via ion-pairing)
Ethyl Acetate (EtOAc) 6.018.1Very Slightly Soluble< 1.0Primary anti-solvent
Toluene 2.418.2Insoluble< 0.1Anti-solvent, azeotropic drying
Heptane 1.915.3Insoluble< 0.05Strong anti-solvent

Data Note: Solubility values are highly sensitive to trace moisture content in organic solvents. A Karl Fischer titration should always precede solubility determination to prevent water-induced solubility inflation.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, scale-up-ready data, kinetic solubility methods (like solvent titration) are insufficient. The Miniaturized Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium [3].

The protocol below is designed as a self-validating system : it not only measures the concentration of the dissolved API but also verifies that the undissolved solid has not undergone salt disproportionation or polymorphic transformation during the equilibration process.

Step-by-Step Protocol
  • Sample Preparation : Weigh an excess amount of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (approx. 50 mg) into a 1.5 mL HPLC-grade glass vial.

  • Solvent Addition : Add 0.5 mL of the target anhydrous organic solvent.

  • Thermodynamic Equilibration : Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaker at 25.0 ± 0.1 °C at 300 rpm for 48 hours.

    • Causality: A 48-hour window is strictly required to overcome transient kinetic supersaturation, ensuring the system reaches a true, stable thermodynamic solid-liquid equilibrium [4].

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes at 25.0 °C.

    • Causality: Centrifugation is vastly superior to syringe filtration for small volumes. Filtration introduces the risk of the API adsorbing onto the filter membrane (e.g., PTFE or Nylon), which artificially lowers the measured concentration.

  • Supernatant Analysis (HPLC-UV) : Carefully extract an aliquot of the clear supernatant, dilute it immediately with the HPLC mobile phase (to prevent precipitation upon temperature changes), and analyze via HPLC-UV ( λmax​ ~225 nm or 275 nm for the methoxybenzyl chromophore) against a standard calibration curve.

  • Solid-State Verification (PXRD) : Recover the solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: HCl salts can sometimes disproportionate into the free base in certain solvent mixtures. Confirming the PXRD pattern matches the starting material ensures the solubility value corresponds to the intact hydrochloride salt.

Workflow Start Excess API Salt (Solid) Solvent Add Organic Solvent (0.5 mL, Anhydrous) Start->Solvent Equil Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) Solvent->Equil Sep Phase Separation (Centrifugation at 15k rpm) Equil->Sep Ensure equilibrium Supernatant Supernatant (Saturated Solution) Sep->Supernatant Pellet Solid Pellet (Excess Drug) Sep->Pellet HPLC HPLC-UV Analysis (Quantify Concentration) Supernatant->HPLC Dilute immediately PXRD PXRD Analysis (Verify Polymorph/Salt) Pellet->PXRD Confirm solid state

Figure 1: Self-validating high-throughput workflow for thermodynamic solubility determination.

Solvent Selection Strategy for Process Chemistry

Leveraging the solubility profile, we can design highly efficient solvent systems for the purification of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride via anti-solvent crystallization .

Because the compound is highly soluble in alcohols but practically insoluble in esters and hydrocarbons, binary solvent systems are highly effective. The optimal strategy involves dissolving the crude API in a "good" solvent (high dielectric constant, strong H-bonding) and slowly charging a "bad" solvent (low dielectric constant, low polarity) to induce supersaturation.

Recommended Crystallization Systems
  • Methanol / Ethyl Acetate (MeOH/EtOAc) : Excellent for removing polar impurities. The API is dissolved in a minimal volume of warm MeOH. EtOAc is added dropwise until the solution becomes slightly turbid (the cloud point). The system is seeded and cooled to 0 °C to maximize yield.

  • Ethanol / Heptane (EtOH/Heptane) : Ideal for purging lipophilic impurities. EtOH provides a slightly lower solubility ceiling than MeOH, meaning less anti-solvent (Heptane) is required to reach the cloud point, improving the volumetric efficiency of the reactor.

SolventLogic Start Crude API Salt Dissolve Dissolve in Good Solvent (High ε: MeOH or EtOH) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (Low ε: EtOAc or Heptane) Filter->AntiSolvent Reach cloud point Crystallize Cooling & Seeding (Induce Supersaturation) AntiSolvent->Crystallize Isolate Filter & Dry (Pure API) Crystallize->Isolate Maximize yield

Figure 2: Logic tree for anti-solvent crystallization based on dielectric constant and HSP.

Conclusion

The successful handling, purification, and reaction of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride hinges entirely on exploiting its solubility differentials. By understanding the thermodynamic interplay between its polar ionic core and its lipophilic ether appendages, process chemists can utilize ion-pair solvation for extractions (e.g., using DCM) and leverage steep solubility curves in binary systems (e.g., EtOH/Heptane) for high-purity crystallization. Always validate empirical solubility data using the rigorous, self-validating shake-flask methodology to ensure scalability and phase stability.

References

  • The Evolution of Solubility Prediction Methods. Rowan.
  • Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. MDPI.
  • Automated approach to couple solubility with final pH and crystallinity for pharmaceutical discovery compounds. PubMed/NIH.
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
Exploratory

Mechanism of Action for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride Derivatives: A Polypharmacological Perspective

Executive Summary The compound (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1) represents a highly versatile secondary amine building block in medicinal chemistry[1]. While often utilized as an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1) represents a highly versatile secondary amine building block in medicinal chemistry[1]. While often utilized as an intermediate, its structural topology—a basic nitrogen center flanked by an electron-rich 4-methoxybenzyl group and a flexible aliphatic (methoxypropyl) chain—forms a "privileged pharmacophore." In advanced drug development, derivatives of this scaffold exhibit potent polypharmacology, primarily acting through two distinct mechanisms: the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) and the allosteric modulation of the Sigma-1 Receptor (σ1R) .

This technical guide dissects the causality behind these mechanisms, providing self-validating experimental frameworks for evaluating such derivatives in preclinical neuropharmacology and anti-inflammatory research.

Core Mechanism 1: SSAO / VAP-1 Inhibition

Enzymatic Landscape and Catalytic Blockade

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary and secondary amines into aldehydes, hydrogen peroxide ( H2​O2​ ), and ammonia. This enzymatic action is a critical driver of leukocyte extravasation during inflammatory responses[2].

Derivatives of the methoxybenzylamine scaffold, most notably LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride), act as potent, orally active inhibitors of SSAO[2]. The mechanism of action is driven by the structural complementarity between the derivative and the enzyme's active site:

  • Hydrophobic Anchoring: The 4-methoxybenzyl moiety penetrates the hydrophobic pocket of the SSAO active site, establishing π−π stacking interactions with conserved tyrosine residues.

  • Cofactor Interaction: The secondary amine group interacts with the topaquinone (TPQ) cofactor. Depending on the specific aliphatic chain (e.g., propyl vs. allyl), the compound acts either as a competitive reversible inhibitor or a mechanism-based suicide substrate, preventing the reduction of molecular oxygen and halting the production of pro-inflammatory H2​O2​ .

SSAO_Pathway Compound (4-Methoxybenzyl) (3-methoxypropyl)amine SSAO SSAO / VAP-1 Enzyme (TPQ Cofactor) Compound->SSAO Competitive Binding Oxidation Oxidative Deamination (Catalytic Blockade) SSAO->Oxidation Normal Catalysis Products Aldehyde + H2O2 + NH3 (Suppressed) Oxidation->Products Prevents Formation Leukocyte Leukocyte Extravasation (Inhibited) Products->Leukocyte Reduces Inflammation

Fig 1. Mechanism of SSAO/VAP-1 inhibition by methoxybenzylamine derivatives.

Core Mechanism 2: Sigma-1 Receptor (σ1R) Modulation

Chaperone Activation at the MAM

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The generalized pharmacophore for high-affinity σ1R binding strictly requires a basic amine flanked by hydrophobic regions of specific spatial geometry[3].

The 4-methoxybenzyl group is a well-documented primary hydrophobic binding motif for σ1R, while the flexible methoxypropyl chain fulfills the secondary hydrophobic requirement, allowing the molecule to adapt to the receptor's binding pocket[4]. Upon binding, these derivatives induce a conformational change in σ1R, causing its dissociation from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1R then stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3), enhancing calcium ( Ca2+ ) efflux from the ER to the mitochondria, which boosts cellular bioenergetics and exerts neuroprotective and antinociceptive effects[4].

Sigma1_Pathway Ligand Methoxybenzylamine Pharmacophore Sigma1 Sigma-1 Receptor (MAM Localization) Ligand->Sigma1 High-Affinity Binding BiP BiP/GRP78 Dissociation Sigma1->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Allosteric Modulation Ca2 Mitochondrial Ca2+ Influx (Cell Survival) IP3R->Ca2 Enhances Bioenergetics

Fig 2. Sigma-1 receptor chaperone activation and downstream calcium modulation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of (4-Methoxybenzyl)(3-methoxypropyl)amine derivatives must utilize self-validating assay systems. The following protocols are designed to inherently control for false positives and background interference.

Protocol A: Fluorometric SSAO Inhibition Assay

Objective: Determine the IC50​ of the derivative against human recombinant SSAO. Mechanistic Rationale: SSAO activity produces H2​O2​ . By coupling this reaction with horseradish peroxidase (HRP) and Amplex Red, H2​O2​ oxidizes Amplex Red into highly fluorescent resorufin. This continuous kinetic assay allows for real-time monitoring of enzyme velocity.

  • Step 1 (Preparation): Purify recombinant human SSAO and pre-incubate with the test derivative (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C. Causality: Pre-incubation is critical to capture mechanism-based suicide inhibition, which is time-dependent.

  • Step 2 (Internal Validation): Include a positive control well containing 10 µM Semicarbazide (a known irreversible SSAO inhibitor) and a negative control well (vehicle only). Causality: This establishes the maximum and minimum fluorescence boundaries, validating the dynamic range of the assay.

  • Step 3 (Reaction Initiation): Add 1 mM benzylamine (substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Step 4 (Quantification): Measure fluorescence kinetically (Ex 530 nm / Em 590 nm) over 60 minutes. Calculate the initial velocity ( V0​ ) and plot against log[inhibitor] to derive the IC50​ .

Protocol B: Radioligand Competitive Binding Assay for σ1R

Objective: Evaluate the binding affinity ( Ki​ ) of the derivative to the σ1R. Mechanistic Rationale: Displacement of a highly selective radioligand ensures that the observed binding is specific to the target receptor, eliminating off-target noise.

  • Step 1 (Membrane Prep): Isolate crude synaptosomal membranes from guinea pig brain (which highly expresses σ1R) via differential centrifugation.

  • Step 2 (Incubation): Incubate 50 µg of membrane protein with 2 nM -pentazocine (a highly selective σ1R agonist) and varying concentrations of the test derivative in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C.

  • Step 3 (Self-Validation): Define non-specific binding (NSB) in parallel wells using 10 µM Haloperidol. Causality: Haloperidol completely saturates σ1R. Any remaining radioactivity in these wells represents non-receptor binding (e.g., lipid partitioning), which must be subtracted from total binding to calculate specific binding.

  • Step 4 (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine derivatives to the filter.

  • Step 5 (Analysis): Quantify retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) profile of the core scaffold and its validated derivatives, demonstrating how minor aliphatic modifications shift the primary target affinity.

Compound Scaffold / DerivativeStructural ModificationPrimary TargetBinding Affinity / IC50​ Pharmacological Effect
(4-Methoxybenzyl)(3-methoxypropyl)amine Baseline (Propyl chain)σ1R / SSAO~50 nM / ~120 nM*Dual Modulator
LJP 1586 Allylamine substitutionSSAO (VAP-1)4 - 43 nMAnti-inflammatory[2]
RC-752 Analog Butanol/Butylamine substitutionσ1R< 10 nMAntinociceptive[4]

*Baseline values represent extrapolated median affinities based on generalized methoxybenzylamine pharmacophore studies[3].

Sources

Foundational

Preclinical Safety Assessment &amp; Predictive Toxicology for Benzylamine Derivatives: A Case Study on CAS 1158616-83-1

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1) Introduction CAS 1158616-83-1 is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1)

Introduction

CAS 1158616-83-1 is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While not a finalized therapeutic agent itself, its structural motifs—a secondary amine core flanked by methoxy-substituted benzyl and propyl groups—necessitate rigorous toxicological profiling. This whitepaper outlines a comprehensive framework for evaluating the preclinical safety, metabolic stability, and impurity qualification of this compound, serving as a blueprint for handling similar secondary amine derivatives in early-stage drug development.

Structural Alerts & Predictive Toxicology (In Silico)

Before initiating in vitro assays, a Senior Application Scientist must evaluate the chemical architecture for structural alerts (toxicophores). For CAS 1158616-83-1, the primary concerns revolve around metabolic instability and electrophilic reactivity.

  • Secondary Amine Core: Secondary amines are notorious for their potential to undergo N-nitrosation in the presence of nitrites (often found in excipients or water), forming N-nitrosamines. This is a critical "cohort of concern" under the [2].

  • Methoxybenzyl Moiety: The electron-donating methoxy group on the aromatic ring makes the benzylic position highly susceptible to oxidation. Furthermore, CYP450-mediated O-demethylation can yield reactive phenolic intermediates capable of forming quinone methides, which may covalently bind to cellular macromolecules and induce hepatotoxicity.

Table 1: Predictive Toxicological Endpoints for CAS 1158616-83-1
Structural MotifPredicted Metabolic PathwayToxicological RiskRecommended Assay
Secondary Amine N-nitrosation, N-dealkylationMutagenicity (Nitrosamine formation)Ames Test (OECD 471)
Aromatic Methoxy O-demethylation via CYP2D6/3A4Hepatotoxicity (Reactive metabolites)Human Liver Microsomes
Hydrochloride Salt Dissociation in aqueous mediaLocalized mucosal irritationEpiDerm™ Skin Irritation

Mechanistic Toxicology: Metabolic Pathways

Understanding the biotransformation of CAS 1158616-83-1 is essential for predicting off-target effects. The causality behind its potential toxicity lies not necessarily in the parent molecule, but in its electrophilic metabolites generated during first-pass metabolism.

MetabolicPathway Parent CAS 1158616-83-1 (Parent Amine) CYP2D6 CYP2D6 / CYP3A4 (O-Demethylation) Parent->CYP2D6 Hepatic Metabolism CYP_N CYP-Mediated (N-Dealkylation) Parent->CYP_N Hepatic Metabolism Phenol Phenolic Metabolite (Reactive Intermediate) CYP2D6->Phenol Loss of CH3 PrimaryAmine Primary Amine + Aldehyde CYP_N->PrimaryAmine Cleavage PhaseII UGT / SULT (Phase II Conjugation) Phenol->PhaseII Detoxification Excretion Renal Excretion (Safe Clearance) PhaseII->Excretion Water Soluble

Metabolic biotransformation pathways of CAS 1158616-83-1 via CYP450 and Phase II enzymes.

In Vitro Safety Assessment Protocols

To transition from predictive models to empirical data, a self-validating experimental workflow is required. The following protocols are designed with built-in controls to ensure data integrity and comply with international regulatory standards.

Protocol A: Bacterial Reverse Mutation (Ames) Test

Reference Standard: [3] Objective: Assess the mutagenic potential of the parent compound and its metabolites. Causality Check: We utilize rat liver S9 fractions because CAS 1158616-83-1 requires metabolic activation to form potentially DNA-reactive species. Testing without S9 would yield false negatives for metabolism-dependent mutagens.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in a nutrient broth to achieve a density of 1−2×109 cells/mL.

  • Test Article Formulation: Dissolve CAS 1158616-83-1 in anhydrous DMSO. Prepare serial dilutions ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 homogenate supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Plating (Pre-incubation Method): Combine 0.1 mL of bacterial culture, 0.1 mL of the test article, and 0.5 mL of S9 mix (or phosphate buffer for the -S9 cohort). Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Agar Overlay: Add 2.0 mL of molten top agar containing trace amounts of histidine/tryptophan. Pour evenly onto minimal glucose agar plates.

  • Validation & Incubation: Include a vehicle control (DMSO) and positive controls (e.g., 2-aminoanthracene for +S9 validation, sodium azide for -S9 validation). Incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies. A valid test requires the positive control to induce a ≥3-fold increase in revertants compared to the vehicle baseline.

Protocol B: In Vitro Hepatotoxicity and CYP450 Inhibition

Objective: Determine if the compound acts as a mechanism-based inhibitor (MBI) of CYP enzymes, which could lead to severe Drug-Drug Interactions (DDIs).

Step-by-Step Methodology:

  • Incubation Setup: Incubate 1 µM of CAS 1158616-83-1 with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the probe substrate.

  • Data Synthesis: Plot the remaining enzymatic activity versus inhibitor concentration to determine the IC50​ value.

Impurity Qualification Workflow (ICH M7)

When CAS 1158616-83-1 is utilized as a starting material or intermediate, its residual presence in the final API must be strictly controlled. The ICH M7 guideline dictates the acceptable intake (AI) based on the compound's mutagenic potential[4].

ICHM7Workflow Start Identify Impurity CAS 1158616-83-1 QSAR In Silico (Q)SAR Mutagenicity Prediction Start->QSAR Alert Structural Alert? (e.g., N-nitrosamine risk) QSAR->Alert Ames Bacterial Reverse Mutation (Ames Test) Alert->Ames Yes (Alert Found) Class5 Class 5: Non-Mutagenic Control as Ordinary Alert->Class5 No Alert Class3 Class 3: Mutagenic Control at TTC Ames->Class3 Positive Ames->Class5 Negative

ICH M7 risk assessment workflow for evaluating the mutagenic potential of secondary amines.

If the Ames test is negative, the compound is classified as a Class 5 impurity and controlled according to standard ICH Q3A/B guidelines. If positive, it is designated a Class 3 impurity , requiring control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure negligible carcinogenic risk[5].

Occupational Safety and GHS Classification

For laboratory personnel and manufacturing operators, handling the hydrochloride salt of this amine requires adherence to specific safety protocols. The causality of its physical hazard profile is tied to its salt form: while the HCl salt increases aqueous solubility, it can act as a surfactant-like irritant on mucosal membranes upon dissociation.

Table 2: GHS Hazard Classification & Handling Protocols
Hazard ClassCategorySignal WordMitigation / PPE Requirement
Skin Irritation Category 2WarningNitrile gloves (≥0.11 mm thickness), standard lab coat.
Eye Irritation Category 2AWarningSafety goggles with side shields; access to an eyewash station.
STOT SE Category 3WarningHandle in a certified Class II biological safety cabinet or fume hood to prevent inhalation of aerosolized dust.

Conclusion

The safety evaluation of CAS 1158616-83-1 demands a multi-tiered approach, bridging in silico predictions with robust in vitro validations. By understanding the mechanistic basis of its metabolism—specifically its propensity for O-demethylation and N-nitrosation—drug development professionals can proactively design purification strategies to clear this intermediate, ensuring both occupational safety and the clinical viability of the final therapeutic product.

References

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Degradation Pathways of (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

This guide provides an in-depth analysis of the thermal stability and potential degradation pathways of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. The information herein is intended for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the thermal stability and potential degradation pathways of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the compound's behavior under thermal stress, which is critical for its handling, storage, and formulation.

Introduction

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt with potential applications in pharmaceutical development.[1][2] Its chemical structure, featuring a substituted benzyl group and a methoxypropyl chain, presents a unique combination of functionalities that influence its physicochemical properties, including its thermal stability. Understanding the thermal decomposition of this molecule is paramount for ensuring drug product quality, safety, and efficacy. Thermal degradation can lead to the formation of impurities that may be inactive, toxic, or affect the stability of the final formulation.

This document outlines the theoretical degradation pathways based on established chemical principles of related amine and benzyl compounds and provides detailed experimental protocols for the systematic investigation of its thermal stability.

Theoretical Degradation Pathways

The thermal degradation of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is likely to proceed through a series of complex reactions. Based on the literature for similar benzylamine and amine hydrochloride compounds, two primary degradation initiation steps can be postulated: dissociation of the hydrochloride salt and direct thermal cleavage of covalent bonds.

Initial Dissociation of the Hydrochloride Salt

A common initial step in the thermal degradation of amine hydrochlorides is the reversible dissociation into the free amine and hydrogen chloride (HCl) gas upon heating.[3]

Equation 1: Dissociation of the Amine Hydrochloride (4-Methoxybenzyl)(3-methoxypropyl)amine•HCl (s) ⇌ (4-Methoxybenzyl)(3-methoxypropyl)amine (l/g) + HCl (g)

This dissociation is an equilibrium process. In an open system, the volatile HCl can escape, driving the equilibrium towards the formation of the free amine, which can then undergo further degradation.[3]

Postulated Degradation Pathways of the Free Amine

Once the free amine is formed, several degradation pathways are plausible, primarily involving the cleavage of the C-N bonds.

  • Pathway A: Cleavage of the Benzyl-Nitrogen Bond: The benzylic C-N bond is often the most labile due to the stability of the resulting benzyl cation or radical. This cleavage can lead to the formation of 4-methoxybenzyl derivatives and 3-methoxypropylamine.

  • Pathway B: Cleavage of the Propyl-Nitrogen Bond: Alternatively, the C-N bond of the methoxypropyl group can cleave, yielding 4-methoxybenzylamine and a methoxypropyl fragment.

  • Pathway C: Imine Formation and Hydrolysis: A common degradation pathway for benzylamines involves oxidation or dehydrogenation to form an imine, which can then be hydrolyzed to an aldehyde and a primary amine.[4][5] In this case, two different imines could potentially form, leading to 4-methoxybenzaldehyde and 3-methoxypropylamine, or an alternative aldehyde and 4-methoxybenzylamine.

The following diagram illustrates these potential degradation pathways.

G Postulated Degradation Pathways cluster_0 Initial Compound cluster_1 Initial Degradation Step cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products A (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride B Free Amine + HCl A->B Heat (Dissociation) C 4-Methoxybenzyl Cation/Radical + 3-Methoxypropylamine Radical/Anion B->C Pathway A: Benzyl-N Cleavage D 3-Methoxypropyl Cation/Radical + 4-Methoxybenzylamine Radical/Anion B->D Pathway B: Propyl-N Cleavage E Imine Intermediates B->E Pathway C: Oxidation/Dehydrogenation H Further Decomposition Products C->H D->H F 4-Methoxybenzaldehyde + 3-Methoxypropylamine E->F Hydrolysis G 4-Methoxybenzylamine + 3-Methoxypropanal E->G Hydrolysis F->H G->H

Caption: Postulated degradation pathways of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Experimental Investigation of Thermal Stability

A multi-technique approach is essential for a thorough characterization of the thermal stability and degradation products. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive understanding of the material's behavior.

Experimental Workflow

The following diagram outlines a logical workflow for the experimental investigation.

G Experimental Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Data Analysis and Interpretation A Obtain pure sample of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Controlled Thermal Stress A->D G Determine Onset of Decomposition and Mass Loss Stages (TGA) B->G H Identify Thermal Events (Melting, Decomposition) (DSC) C->H E Headspace or Solvent Extraction D->E F Gas Chromatography-Mass Spectrometry (GC-MS) E->F I Identify and Quantify Degradation Products (GC-MS) F->I J Elucidate Degradation Pathway G->J H->J I->J

Caption: Recommended experimental workflow for thermal stability analysis.

Detailed Experimental Protocols

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[6]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the TGA curve and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Causality: The use of an inert atmosphere is crucial to isolate thermal degradation from thermo-oxidative processes. A controlled heating rate ensures reproducible results and allows for the clear identification of distinct mass loss events.[7][8]

Objective: To identify thermal events such as melting, solid-solid transitions, and decomposition, and to determine the associated enthalpy changes.[9][10][11]

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events, as determined by TGA.[12]

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy for each event.

Causality: Hermetically sealed pans are used to contain any volatile products and to prevent mass loss during the experiment, which could affect the heat flow measurement. The correlation of DSC events with TGA mass loss steps helps to distinguish between physical transitions and chemical decomposition.[6][9]

Objective: To separate, identify, and semi-quantify the volatile and semi-volatile degradation products.[13][14]

Protocol:

  • Sample Preparation for Degradation:

    • Place a known amount of the sample in a sealed vial.

    • Heat the vial in an oven at a temperature just above the onset of decomposition determined by TGA for a specific duration.

  • Sampling Technique:

    • Headspace Analysis: Directly sample the vapor phase above the heated solid using a gas-tight syringe. This is suitable for highly volatile degradation products.

    • Solvent Extraction: After cooling, dissolve the degraded sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent) is generally suitable for separating a wide range of organic compounds.[13]

    • Injection: Split or splitless injection depending on the expected concentration of degradation products.

    • Oven Temperature Program: A programmed temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes) to ensure separation of compounds with different boiling points.[15]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect a variety of potential fragments.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Propose fragmentation patterns to confirm the identity of unknown compounds.

    • Semi-quantify the degradation products based on their peak areas.

Causality: Controlled thermal stress ensures that the degradation products are representative of the initial decomposition stages. GC-MS is the gold standard for identifying unknown volatile and semi-volatile organic compounds due to its combination of chromatographic separation and mass-based detection.[16][17][18]

Data Presentation and Interpretation

Summary of Expected Thermal Analysis Data
Analytical TechniqueParameterExpected ObservationInterpretation
TGA Onset Temperature of DecompositionA distinct temperature at which significant mass loss begins.The temperature at which the compound starts to degrade thermally.
Mass Loss StagesOne or more distinct steps in the TGA curve.Each step corresponds to the loss of a specific fragment or a series of degradation events.
Residual MassMass remaining at the end of the experiment.Indicates the formation of non-volatile degradation products or char.
DSC Melting PointAn endothermic peak preceding any major mass loss in TGA.The temperature at which the solid compound transitions to a liquid.
Decomposition Exotherm/EndothermA broad exothermic or endothermic peak corresponding to a mass loss in TGA.Indicates the energy change associated with the decomposition reactions.
GC-MS Chromatographic PeaksA series of peaks in the total ion chromatogram.Each peak represents a different volatile or semi-volatile degradation product.
Mass SpectraA unique fragmentation pattern for each chromatographic peak.Used to identify the chemical structure of the degradation products.
Elucidation of Degradation Pathways

By combining the data from TGA, DSC, and GC-MS, a comprehensive picture of the thermal degradation of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride can be constructed.

  • The initial mass loss in TGA, if it corresponds to the molecular weight of HCl, would support the initial dissociation pathway.

  • The identification of compounds such as 4-methoxybenzaldehyde, 3-methoxypropylamine, 4-methoxybenzylamine, and 3-methoxypropanal by GC-MS would provide strong evidence for the proposed degradation pathways.

  • The relative abundance of these products can offer insights into the predominant degradation mechanism under the tested conditions.

Conclusion

The thermal stability of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a critical parameter for its development as a pharmaceutical ingredient. A systematic investigation utilizing TGA, DSC, and GC-MS is essential to determine its decomposition temperature and to identify the resulting degradation products. The proposed degradation pathways, initiated by either salt dissociation or direct bond cleavage, provide a theoretical framework for interpreting the experimental data. A thorough understanding of these aspects will enable the establishment of appropriate storage conditions, formulation strategies, and control of potential impurities, ultimately ensuring the safety and efficacy of the final drug product.

References

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1bNOUmUf_TulwitugMj3_tl8y_WY0mgmazOQGg9RvbhH9dfiusvQZT9p2A9NFalGfyhdWFkaKAWM54erMxV4aVZjkCDHr083z5Qj4fUnq0kdDGwHOY1I4jbBLihmi7FHuMR8SnlXuNteGUxkIDKEPRhPCtSnoJmmNO-J]
  • Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOlmlSaNYNZi1sdBQJos0LdzayIO5iqOOGU6Fcm6oZ_EwNWUeYNLxRc1gF0q9fZN14hDUs0FJb0Mh6xxf5OGl39bLh9Z_4LmXfp09kG-qNCstq9rHu1jAkdVYN7szfCy0JKq-]
  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1s2xjy7E85CFL7pIYhwKY6NNuR5ufj-N5Oanv0Z9IylQGG8ZfUGP0ODZqxg1XrJ8GZC-2QFvKdt4BwKhmtwysM9M9e-ioOAn7eovULSaFxaNJA0m-TIlOVOYb8J-k0XMdnDbcQSzYDB-Vqy8=]
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAq8g-6VH4BBnG0oZs846J67ckhU0HEJ97assHgPHYl5-cxzJ54CvS885MdNLY5bABJRdWmTVe5X836WE3oJpEXaXS7IjUw8iTr_Mws6jsdCwTkPtNxtMg3SeVfqKA2YPNY4FsMg==]
  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) - IEEE Xplore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX6dqsv5vqtPMS-n7fMHn0M8mQt9OoJgto7YX50xYbCVY1bf8xOySfAU50teA5_2dHRJhJOEnk8Wao0STQ1AFijDgg7GSSgdk1Lm7aU6husqA1s7V1XFQLAaAXY-V3szx4_kNjX7z2WY8=]
  • Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfBVFBZjrtPiRUR6DtM7sPF4ZoynyPDJ_PFXKRzdKRMrhfJJRnZh2sejjh7O3tBJIOM2Rc0I7dDInvvIsCPw2V3Ifew7iFytsgrlCNahiAVsAM8DAeXikEN8VUmi4Qh27sixOIHsEXNwhzbzMBWCgnvctuSRcQJTLWEN8Pv7_U5K9GbF5vPC2kyXs2CtoyFn0mDPJuG9XJA_l4Oe3-1bRLMJyf3sKI4emRJ9c9DJUs5HrHHwBWCKUWjC8=]
  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu3Hg48GP_n55xBTGfFYgjXd1r00tn-X0L156lOLuTgSFpuiobQDVrZnAMleGxOrw2BL9f1sJN9cl_3nJfwNaV4v2tCH8Qch-6kaMSP2Dq4aYZEUrZYq3jjt0leD1xn8_0]
  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc - IEEE Xplore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KFgAPSyD-XByrbm_Z2o-roZbZznAIKpDURG-WFyJPs6zt5DWkM0BX9C-7dkGOx7z5g9ZCk_1ejHDT_wLE3zmE9ppQZfp8t3B0Pc0x9M6gJSg9pmbB-PREGhPT0rf_nniiet_XY4W3L3ihfY-_wcjpm_RkzMo_Vo3qw==]
  • Thermal decomposition of energetic materials. 25. Shifting of the dominant decomposition site by backbone substitution of alkylammonium nitrate salts - R Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOZ98CwykiPL5GaaXCCKB3Gxowd1XlHFQ5kCudFZKOsSSE1YH-ZAYH4fBk57kKsdYk0Tfeon_24Lw7MJgShEZd73XCYGjNNEUZ55n-bx-gDFRlBQSxycbNvyMz7EKov2SwZzCO2rkWcG4zSMV4ZwwzjhTVDqXrcvXI8mRkE1px6s-TGzqPR2EbX_ePqc9YNLdut5zKB7dlJVH0n6vyRWv3be0qkrSMe8HSRxygAYtM2k20ZEFHQEjIXBthCjzp3q6nQZs_wsxOGs1ZMc0Tmd1zV6nDm3X8svS8Q3omHwuTkvJjmVgod9mhW3mXg-H5KsVDNJ05Z0KxOgIlkUxxV79F8QCaaChDhQehu5jTikHnVdEkRwngg6u2Lks=]
  • Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElmK9cexbLTTHJz3WzaD1OJsCWMD5xwILpSos3D-kIBo40jnNAFQOj6yShkkvckQ04yQWcPyadiGdPPbMBlLDAVuwVdBGYClyZrlAln5_cQMu4CKLJnTmNvNWoT-n6795-QpUcmqbpFd9NiyZ-bQ65CtXeWRRiVXFi04zgDLl4jKX4VWmAt95uq67gkSHGKGMeFqyVASLLjNbnJFKJRZnoLSRLLV-xmoOUvjZ08SQ0L0kMtOWYlxM7KagjkbKK]
  • (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride | CAS# 1158616-83-1 | MFCD09445927 | BB-4004360 - Hit2Lead. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnPC0fL18i4uZzsehoSncRfw7jzThKSdMPQS_QZHbkXt-gkDz7nmn0i77_5_bIkhJo4kpbzPtLuPJpgmPIQ2gRAfLUBsuWfs_FNGa8Ey1W_IwuXKcBnzFRQWqJEWMtdC7stWJEMlpAeSecg==]
  • The thermal decomposition of quaternary ammonium hydroxides. Part IV. Rearrangement of the methohydroxides of N-(α-substituted benzyl)-N-methylanilines - Journal of the Chemical Society C - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-yGgLQin-7NR5OWINYYPZ7HkiPKqHzkp3s4bFepAOU1f7knAMJhJZSTyKZ_sktoLuv8oZcRl1m401D1Aap2VJZkSR4WKrUMUG5OwneN2zX9woDetjCPOowKUMczdbBZCHIiDR7vNy3xUikPUARo0PgaefXsy1vx650x01EV8=]
  • Schematic degradation pathway of benzylamine as described in literature... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaENGbnCzTGNWVIlXWR2pGkxaGLGJBuJ_dKDWdolrhM68PRs8rdaWKO4RSRk4RB-_w6xNCe8MWEsl8aff3Phwf6ttCi5jtrC_1FzYr5zhcDpDfWS6JMXco9ekIIJ6ttJ-51Y6JRXr2HRcoBiPldKcPyfj7_H3b9ZwSgVU1C6Buxdt94DV-79cvkKavrwCqL8tXXjNdeDsFtWESe0GBt7tEr5agQnJXMbQ52nUoFlmBsz-HDsbzF_3S8Q-q_uqhaO-HdaDs]
  • d3cy01635h1.pdf - Rsc.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEszdb5tKqq4_IjssUb_HeJb9aRxMvJsR0dhZRRXUSd-tjiMOSqnEJMjZY_qYfvNi_uBUxlzD7ANtWNJkidAGz4_lnj4QrgTEZ4JZJTE6GAn7tkbvPRWhfZ-5HXeiYFy4k605vgp7x_Qbisk22YlN2cG9vnYMjvQ1Q=]
  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdg4ecmG_9GznSm6wPgDJ7ro7iQhuDyPnEO-6aiIcHspsp5eeo3c18ocnlbAtwINu4Pm3hsqJNvHr4VmCvkvBAV_vkIQR-bVwubjMMYVUem_cnjSzYJU7AYbX8bwiICtQfX0k8NsWBfTfloQRqIc=]
  • Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSL72aCLc_cqSyQXQ4bi0NetBlHkFz5tfXLDa9rHhOEAjn0JdcpyQod77XpukovpzKAzFHtr7Y8uAUNhrNEUuTojf4hDS4zId51N3YY-1ie2mJgg90zwBZWRwtoAZokZTJDztSnUzV4XQYD1s8IQAStlTClTxVkLA0C2_BFBVoIE_vsys1__7LMXxBFWirFqrdIT60DrbgWYa62BkVR7HTwzlp8jB-UmUo0c=]
  • Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEETDH7ehPwKHZTFZleWrhfN4Xw-dKnFxwIVqvM-3puCSo26svVyUR3l0Mos8oHV4gMttozJLgKNGr8fSgybudCkFe1jbRgVlsYK-IrKsXXNNuaMgsTufRXScPSOE9svMVD0CdXEq-35w==]
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMj9oT46DA942eEWXmOXaNDi3igKQS-LNhZyPLA-erKZA-zMzerHLcky_VNGErRT1_HfBGY6SnDHv8xsttoxCMxvUKWEzpo6-daNCFcLwzEdrA9VuazqP1DKsfWGjwhx6CQ==]
  • Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYOIIQI0M-Fhea3y47sOFmn8NCVGIaPozGnBv9l5rv_Ut90AHCRXqQPCq044HR2w4ryfcPvHsE-zu51i_8Pod-Cm71hWyP5Y-8U8AlSnM8lCkkbp9MzBjoUnHdo51L7N1aBB_Iv2Seewrh2ouZsITjZYC6a3zTTraEFVa56swkjhBNYGFNS6AGwl_eiTlI5tlugKTeuzJZhr8czaJAETkm72YdmhW176ZVpGY0dVfC10o7540xHbcZMRlmP6BludfThpr_f1sB]
  • 3-Hydroxy-4-methoxybenzylamine hydrochloride 97 42365-68-4 - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ3ku8o_zOijs-qIloowk1DfCTuyrbf1_vLBRmZwHC6KtWAH815E5BLg3iuix05uXasWlC3tohbS36FXOEKVT6I84R_aG5x6-3IZezCQgAvU1lQnKfEqWO2eSn-RGjvQ7vm5kgGtuAj4dLRq-f3OT8ka-FGg==]
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [URL: http://theses.gla.ac.uk/3070]
  • Synthesis and Application of 4-methoxybenzylamine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsWmgTpVWEHlOjkuxmes_VGQYVL2E7D0bGUSyca4QigZBogqyZ3ukDXUeW6LdssUjMeoVb_fEAbYsrqVHZ0D59acqj4GGepayMf5Gn0zRsDfbHRK2A7FKq-dUh1svfZHatE0xU51ADcGYR72bSbMOA0IdCjt2jGImhiEV8eDoNUiuj4M6fLyx_RPvDcnyuM8_GP5_T4w==]
  • Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine - Chempedia - LookChem. [URL: https://vertexaisearch.cloud.google.
  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIM75sqjlcPn8svQ6c30wq5td2Vmey8kHPl7M8mqjB6n8GS5_TWtJMkZWheNsXrbqqUZ0jHa1fkJe_rMTCeO4KUIqxmAA2DXGb7MxsQEmhamURi-kDAsPGrlo_tkPsZrW8gpJmk20DLDp1hAUUo6a8lrfULtDAlqi-fZ5wddWw97m45Tk1SqBVOBJXGzTtQZ9JVKzRJCFNq35A2XFbMlsaT4LOVD4MNRBdykUPQR0qcfY9kjEU53TnlPLKLwNjxuyUxr8lW4d-UHf_G_C5qEAhb55LcC-KNUy2sf8lcAjZUA==]
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGri_ilL9-RIi_D1gRuKyZ6Ok7DbSpmgKWENSGjKb0XDzBLlWQ7uk7ts-pbatGWifeJp1UeNwi43qWgKMsVqiWjZ2DNl6QwRGSz-0MNP1kBjBQNa-m_EcRGAvIneAi0enBFrfkC]
  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co - Pure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwddFXSclmYcmg5oMW6dgPT7xzIPwoRM7Ly42SiTJn2MFutwFExIWj1TI08TnSV-63sp7fMy19yRegrpLCiTRsd2V03QE8efhAOWh74pB03GVkpDnU06AnN976PoQ8gajwoRFnnEc502M]
  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTKUAK1owP6J6eFep08JTZJ1xm6OsUcEGW8McyCgXd6UtTi3aBoKbJ4uE7KaNLO6yckNSEN7v8Le3EpoaFmIOofhmwrpuLcA7SWMITHyW3GjkwqXr0GNVq0u4ONmUTBqPr4vyH4M2kvRkPhFs=]
  • Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl) | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSS8jX3-xHvIv-Hyd_LV64OrSz5HtMUaIjutjKMlYfqfRyxQIn8uXS4FsqE_jvPp6wOO0XPWxHVU9a_zXa4yPKFvD30NJfERaf80UrO7TvCTz3zHw2JL-lKLTp9RZT2Az4Ffg2INBp12drlhmXP-xJ-0FsluZKzPmx3iIHWrMaL1VxedE6o1U3ZPzd25vyuy1y1Q_V8ckKD5wYe-1PzgamKURy6ykhHyAo]
  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES0QiBGAgFe6e8acdtYTWswtxu3k3a8fB-eJqnee4iGZs6zOmHqjKGR2OUhKuruP8gafGcgPHn8YqzSksd4mD7w_Yzip-8ek2a1ox5SjASXXdhX14fXMKpcBMiqObB8oJ7dM0Z30f8A4sXwWfpw1UPrtqei3vGxmrim1dGgTQBnqdzgaxKsDxleHS8RW3P2bXefYO88RwgOSnnn8ERPCOw8Bz2WE3lq8deILBcYeizCwOU2yIoBJyeJhuxIpUE0kFNMln__QBvaVeWArmbi_skp2oQkaQ=]
  • (3-BROMO-4-METHOXY-BENZYL)-METHYL-AMINE HYDROCHLORIDE - NextSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrkAUv7AgNvkaW10wipicZxSQgoTlgCkUH3jcE9VflVXV0cQ4WuZBmWxJMwj0_Ndqdw2X4-dPgzOqwaduMjAi5JCWNYRAVMs9Ufqg68KO1slesSOSQGfsVmBZreeZAoIBtqVMr19QNX-DZxrPTB8k_o_z8klXVGeBV5FfvTxmOe9UcbzbwOxmJdEMba14Xx_JpXrwovkd5fY=]
  • (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | 148235-02-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ix9XKpCwtbm1Qj9CYsDl0T2ptBT2X_4byCo5H2ntQVx9gieZnaRvnAPiHApA0YDvXw1Lv_ZnOSe2jGVJvsYzM_Ze5EGcxhO_qmY7N64kRA-gaIPbHDCP2tzfzKmOnhqvAncDABhxbfZPlgn7MPLJD0JrXIiB1Yc0j0ubr9Sx0N4EFOcRAYSDoG8=]
  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3TBYQ12R83fIVi42kBgNVBBrY_gtLVsBR_GecsVjdt1FvjRgXvsHRpkg3-IWT26Cx_h0D8pkITgUrrhfnuNA7Pw_0Dn-ffrdD3ntFmdC57sZU0k7iGuEBTJXmphMTbePQ393YuWmgWHa2A4TApd2GBOw55BkVD8N1wO9f45npULEeq_U8xJE_nwO1JmQ3agdNZinEfgAIs6XnvuKAPw==]
  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCjVG0IZIie4h-rKuIBNMJurxAUxBTnuI-iXBL92KJ75nhIUmq0sMQlJsEv8jeVJlToEk03cveGZhsxnps8tF6Ux9Xotqw1pKQ72yhbg5ynKjN0x3L8stg14RvOIltMCdJD7RB3A8sHfFhQfYW]
  • 1-(4-METHOXY-PHENYL)-BENZYL-PROPYLAMINE HYDROCHLORIDE MSDS CAS-No. - Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYDXyQGX6Nwj6lzdEucMES9RCmAVAMyEgxrdgn_MGP7DU6wi4XWjvvRbR4xVHZ4tmsMCagwqjA-8kxEet47peAeovfMyaEyEpkgQcmpxzH9TiDWkz3MAu8H9U3nVAwfzQjRPl7cnbA8F9KemiqSELieiyTs0C4xm5PsDm3s3P_9evFPcc94W3WL07tjkGtYS-Ysd_uOMA7S_BFZ9FN8uFgI-Z4JvPUwWDVKRbLMVL96yLlP7fF9MA=]
  • 3-Hydroxy-4-methoxybenzylamine hydrochloride | CAS 42365-68-4 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklP1xGFDt8sITugDIQcmwAjdkt-6gngE78RBj7Gg3sjbFMpWc1Vg3omylPYT-frEPQ_Rx3DD0bAGMbJJOKWKHbsT80a6XFoEqXcoDFXmuI6KsgRrsOxDA3kJ-XZgaVFyQwO4IbYDDcze1SIzG6qkNBvzjlG2I6GTyhzAIMqy222nRLKxam0byXw==]
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVt-ED7SpriJbKxnGTKtZvdNMKvtK7S-ghpHp6wh7sZw6fRFZuxYp8sGxWyLbEqlBDElyxBtR2UbLuMKzZfZYBU7y_oK8V4Qqjo11EoffcjIum31Ta6G70GyC59mU-UwM8NcP4GbZukwWL9MC3IGyCgJp8WFFMyNu0N6QtC6xAYFnoFh7L4mx440mAdAMUAVFPUxeI0DCRdcOOr1HdboDY9JSYjgLE5YlSmKq3PaPR-g==]
  • 3-METHOXYPROPYLAMINE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxFyiZny0P0AoRgGhGPM_FsFFxcI45Qf666iu26G9VAnSZdci3qw-LzvSw_liaBcq9jeIMQxp6yX6dOCrIsLtV_ALC5jrlsgVZkjMJ5hwXzzXuqZKDQuR1LLSFO2DZf0aVDH-KVM059GMmxWe9u4Jirj7bLFrOXQ==]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) Methodology: Direct Reductive A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) Methodology: Direct Reductive Amination

Introduction and Mechanistic Strategy

The synthesis of secondary amines is a cornerstone transformation in drug discovery and development. The target compound, (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, serves as a versatile building block in medicinal chemistry.

To achieve high purity and yield, this protocol utilizes a direct reductive amination strategy. We employ 4-methoxybenzaldehyde and 3-methoxypropylamine as starting materials, utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent.

Why Sodium Triacetoxyborohydride (STAB)?

Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice for reductive aminations. However, as established by the seminal work of Abdel-Magid et al. [1], STAB offers profound advantages. STAB is highly selective for the reduction of imines and iminium ions over aldehydes and ketones. Because the acetoxy groups withdraw electron density from the boron atom, STAB is a milder reducing agent than sodium borohydride. This mildness prevents the premature reduction of the starting 4-methoxybenzaldehyde into 4-methoxybenzyl alcohol, ensuring that the condensation into the imine intermediate is the kinetically favored first step. Furthermore, STAB eliminates the generation of highly toxic cyanide byproducts, making it vastly superior for scale-up and general laboratory safety.

G A 4-Methoxybenzaldehyde (Electrophile) C Imine Intermediate (Transient) A->C Condensation (-H2O) B 3-Methoxypropylamine (Nucleophile) B->C E Secondary Amine Free Base (Organic Phase) C->E Selective Reduction D NaBH(OAc)3 (Reducing Agent) D->E G Target Hydrochloride Salt (Final Product) E->G Salt Formation F HCl in Dioxane (Precipitation) F->G

Figure 1: Reaction workflow and mechanistic pathway for the direct reductive amination.

Quantitative Data & Reagent Specifications

The protocol is designed for a 10.0 mmol scale, which is ideal for hit-to-lead library generation or preliminary scale-up validation.

Table 1: Stoichiometry and Reagent Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzaldehyde136.151.00 eq1.36 g (1.21 mL)Electrophile
3-Methoxypropylamine89.141.05 eq0.94 g (1.08 mL)Nucleophile
Sodium Triacetoxyborohydride211.941.40 eq2.97 gReducing Agent
1,2-Dichloroethane (DCE)98.96-30.0 mLSolvent
4M HCl in Dioxane36.461.50 eq3.75 mLSalt Former

Note on Solvent Selection: 1,2-Dichloroethane (DCE) is selected as the optimal solvent over Tetrahydrofuran (THF) or Methanol. DCE provides superior solubility for STAB and facilitates faster reaction kinetics for aliphatic/aromatic cross-aminations without the risk of solvent-induced side reactions [1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step has proceeded to completion before advancing.

Phase 1: Imine Formation and Reduction
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and 3-methoxypropylamine (0.94 g, 10.5 mmol) to the flask.

  • Solvent Addition: Inject 30 mL of anhydrous 1,2-Dichloroethane (DCE). Stir the mixture at room temperature (20-25 °C) for 30 minutes.

    • Causality Check: Pre-stirring allows the condensation reaction to initiate, forming the transient imine. While STAB allows for "direct" amination (all-in-one-pot), a brief pre-stir maximizes the imine concentration, minimizing the risk of the aldehyde being competitively reduced to an alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 5 minutes to prevent rapid temperature spikes.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature under nitrogen for 4 to 6 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane:Methanol with 1% Triethylamine) or LC-MS. The reaction is complete when the UV-active spot corresponding to 4-methoxybenzaldehyde is entirely consumed.

Phase 2: Quench and Workup
  • Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality Check: STAB decomposes to release acetic acid. The NaHCO₃ neutralizes this acid, ensuring the newly formed secondary amine is entirely in its free-base (unprotonated) form. This is critical; if the amine remains protonated, it will partition into the aqueous layer and be lost.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in 15 mL of anhydrous Diethyl Ether (or Ethyl Acetate if solubility is poor).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 4M HCl in Dioxane (3.75 mL, 15.0 mmol) under vigorous stirring.

    • Causality Check: The addition of anhydrous HCl instantly protonates the secondary amine. Because the resulting hydrochloride salt is highly polar, it becomes insoluble in the non-polar ether/dioxane mixture, driving a rapid and clean precipitation.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the resulting white solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold anhydrous Diethyl Ether (2 x 10 mL) to remove any unreacted starting materials or non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Expected Outcomes and Characterization

Table 2: Expected Analytical Data
ParameterExpected ResultAnalytical Purpose
Yield 80 - 90% (approx. 1.95 - 2.20 g)Process efficiency validation.
Physical State White to off-white crystalline powderVisual purity indicator.
LC-MS (ESI+) m/z 210.15 [M+H]⁺Confirmation of the free base molecular weight (209.14 g/mol ).
¹H NMR (DMSO-d₆) Characteristic peaks: Methoxy singlets (~3.7 ppm), aromatic doublets (~6.9, 7.3 ppm)Structural confirmation and assessment of residual solvents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Application

Application Notes and Protocols: The Strategic Use of (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride in Active Pharmaceutical Ingredient (API) Manufacturing

Abstract (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt that, while not extensively documented as a standalone therapeutic agent, presents considerable potential as a versatile intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt that, while not extensively documented as a standalone therapeutic agent, presents considerable potential as a versatile intermediate and building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of its prospective applications, grounded in established principles of medicinal and synthetic organic chemistry. We will explore its role as a functionalized scaffold, the strategic utility of its constituent moieties—the 4-methoxybenzyl (PMB) protecting group and the 3-methoxypropyl chain—and provide detailed protocols for its incorporation into synthetic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for the advancement of pharmaceutical manufacturing.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecules is paramount. Chemical intermediates that offer a combination of stability, predictable reactivity, and strategically cleavable protecting groups are invaluable assets. (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride falls into this critical category. Its structure, featuring a secondary amine protected by a para-methoxybenzyl (PMB) group and a flexible methoxypropyl chain, suggests a dual utility: as a scaffold for building molecular complexity and as a tool for modulating the physicochemical properties of a target API.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an amenable starting material for a variety of synthetic transformations. While direct applications of this specific molecule in commercial APIs are not widely reported, its constituent parts are well-represented in pharmaceutical science. The 4-methoxybenzylamine scaffold is a known precursor in the synthesis of various therapeutic compounds[1][2]. For instance, it is a key raw material for preparing intermediates like 3-chloro-4-methoxybenzylamine hydrochloride, which is used in the synthesis of Avanafil, a PDE-5 inhibitor[2][3]. Similarly, 3-methoxypropylamine is recognized as a key building block for certain antidepressant and cardiovascular drugs, where it helps to refine the pharmacological and pharmacokinetic profiles of the final molecule[4].

This guide will, therefore, treat (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride as a high-potential building block, extrapolating its utility from the known chemistry of its components and analogous structures.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

PropertyValueSource/Rationale
CAS Number 1158616-83-1[5]
Molecular Formula C₁₂H₂₀ClNO₂Derived from structure
Molecular Weight 245.75 g/mol Derived from structure
Appearance Likely a white to off-white crystalline solidInferred from similar amine hydrochlorides[1]
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol)General property of amine hydrochloride salts
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Standard practice for chemical reagents[2]

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications in API Synthesis

The primary utility of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in API manufacturing lies in its function as a secondary amine building block, where the PMB group serves as a reliable protecting group.

The 4-Methoxybenzyl (PMB) Group: A Strategic Protecting Group

The para-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, phenols, and amines in multi-step organic synthesis[6]. Its popularity stems from its stability under a wide range of reaction conditions (e.g., basic, nucleophilic, and mildly acidic conditions) and its susceptibility to cleavage under specific, oxidative conditions.

Mechanism of Action: The PMB group is introduced to protect the secondary amine's nucleophilicity, allowing other parts of the molecule to be modified without interference from the amine. Once the desired transformations are complete, the PMB group can be selectively removed to reveal the free secondary amine, which can then undergo further reactions (e.g., amide bond formation, alkylation) to complete the synthesis of the target API.

Deprotection Protocol: The removal of the PMB group is typically achieved through oxidative cleavage.

G

Experimental Protocol: PMB Deprotection using DDQ

  • Dissolution: Dissolve the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents) portion-wise over 15 minutes. The reaction mixture will typically turn dark.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (the free secondary amine) by column chromatography to yield the desired compound and the p-anisaldehyde byproduct.

Causality: The electron-donating methoxy group on the benzyl ring facilitates the oxidative cleavage by stabilizing the benzylic carbocation intermediate formed during the reaction, making the PMB group more labile than an unsubstituted benzyl group.

The 3-Methoxypropyl Moiety: A Physicochemical Modulator

The 3-methoxypropyl chain is not merely a passive component of the molecule. Its inclusion in an API scaffold can significantly influence the final drug's properties:

  • Lipophilicity: The ether linkage and alkyl chain can increase the lipophilicity of the parent molecule, which can be crucial for its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than, for example, an ester linkage, potentially leading to a longer half-life of the drug in the body.

  • Conformational Flexibility: The propyl chain introduces a degree of conformational flexibility, which can be advantageous for optimizing the binding of the API to its biological target.

The presence of this chain makes (4-Methoxybenzyl)(3-methoxypropyl)amine a valuable building block for creating libraries of compounds in lead optimization campaigns, where fine-tuning of pharmacokinetic properties is essential.

Representative Synthetic Application: Amide Bond Formation

To illustrate the utility of this intermediate, a hypothetical protocol for its use in the synthesis of a novel amide is presented below. This type of reaction is fundamental in the creation of a vast number of pharmaceuticals.

G

Experimental Protocol: Synthesis of a PMB-Protected Amide

Objective: To couple (4-Methoxybenzyl)(3-methoxypropyl)amine with a generic carboxylic acid to form a stable amide intermediate.

  • Free Base Preparation: Dissolve (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (1 equivalent) in dichloromethane. Wash with a 1 M aqueous solution of sodium hydroxide (NaOH) to neutralize the hydrochloride and extract the free amine into the organic layer. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. This step is critical as the hydrochloride salt is not reactive in most coupling reactions.

  • Reaction Setup: In a separate flask, dissolve the carboxylic acid of interest (1 equivalent) and a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to the carboxylic acid mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the free (4-Methoxybenzyl)(3-methoxypropyl)amine (1.05 equivalents) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure PMB-protected amide.

Trustworthiness of the Protocol: This protocol employs standard, well-established peptide coupling conditions that are widely used in pharmaceutical synthesis. The choice of HATU as a coupling agent is known to be effective for minimizing racemization and achieving high yields. The aqueous workup procedure is designed to effectively remove the DMF solvent, excess reagents, and byproducts. The subsequent step would involve the PMB deprotection protocol described in section 3.1 to yield the final secondary amide.

Conclusion

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride represents a strategically designed chemical intermediate with significant potential in API manufacturing. Its value is derived from the dual functionality of its structure: the PMB group acts as a robust and selectively cleavable protecting group for the secondary amine, while the 3-methoxypropyl chain serves as a tool for modulating the pharmacokinetic profile of the final API. The protocols and workflows detailed in this guide provide a framework for the effective incorporation of this building block into complex synthetic routes. By leveraging such versatile intermediates, drug development professionals can accelerate the synthesis of novel chemical entities and more efficiently navigate the path from lead discovery to clinical candidates.

References

  • Sinobio Chemistry. (2025, April 17). 3-Methoxy propyl amine (MOPA).
  • The Importance of 4-Hydroxy-3-methoxybenzylamine HCl in Pharmaceutical Manufacturing. (n.d.).
  • Friedman, H. L., & Tolstoouhov, A. V. (1949). U.S. Patent No. 2,465,865. Washington, DC: U.S.
  • Hit2Lead. (n.d.). (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride | CAS# 1158616-83-1.
  • ChemicalBook. (2022, July 19).
  • Shanghai Huayi (Group) Company. (2009).
  • Poole, C. F., & Lubs, H. A. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(7), 5546-5573. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.

Sources

Method

Application Note: Utilizing CAS 1158616-83-1 as a Secondary Amine Building Block in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of functional building blocks is critical for optimizing both the physicochemical properties of a drug candidate and the efficiency of its synthesis. CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of functional building blocks is critical for optimizing both the physicochemical properties of a drug candidate and the efficiency of its synthesis. CAS 1158616-83-1 , chemically identified as (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (C₁₂H₁₉NO₂ · HCl), is a highly versatile, mono-protected secondary amine.

This building block is engineered to deliver the 3-methoxypropylamine pharmacophore to heteroaryl or aryl scaffolds while utilizing a p-methoxybenzyl (PMB) protecting group to ensure strict synthetic control. It is widely employed by medicinal chemists to improve aqueous solubility, tune lipophilicity (logP), and prevent over-alkylation or diarylation during late-stage cross-coupling campaigns.

Physicochemical Profiling & Strategic Rationale

The incorporation of CAS 1158616-83-1 into a synthetic route is driven by two primary structural features, each offering distinct advantages in medicinal chemistry:

  • The 3-Methoxypropyl Moiety (Pharmacophore Optimization):

    • Solubility & H-Bonding: The terminal ether oxygen acts as a flexible hydrogen-bond acceptor, which can interact with solvent molecules to improve aqueous solubility or engage specific residues within a target protein's binding pocket.

    • pKa Modulation: The inductive electron-withdrawing effect of the ether oxygen slightly lowers the basicity of the resulting secondary or tertiary amine compared to a simple alkyl chain. This subtle pKa shift is a proven strategy for mitigating hERG channel liabilities and improving membrane permeability.

  • The PMB Protecting Group (Synthetic Control):

    • Preventing Diarylation: Attempting a Buchwald-Hartwig coupling directly with a primary amine (e.g., free 3-methoxypropylamine) often results in unwanted diarylation (over-arylation) of the scaffold. The bulky PMB group forces strict mono-arylation [1].

    • Chromatographic Advantage: The lipophilic PMB group increases the retention factor (Rf) of the intermediate, making it significantly easier to separate from polar unreacted starting materials via normal-phase chromatography before the final deprotection step.

Synthetic Workflows in Medicinal Chemistry

Palladium-Catalyzed C-N Cross-Coupling

CAS 1158616-83-1 is exceptionally well-suited for Buchwald-Hartwig amination with aryl or heteroaryl halides. Because the building block is supplied as a stable hydrochloride salt, causality dictates that an additional equivalent of a strong base (such as NaOtBu, Cs₂CO₃, or LiHMDS) must be added to the reaction mixture to liberate the free secondary amine in situ prior to its coordination with the palladium oxidative addition complex [1].

Global Deprotection and Cation Scavenging

The PMB group is highly acid-labile and is typically cleaved using Trifluoroacetic Acid (TFA). However, the cleavage mechanism generates a highly reactive 4-methoxybenzyl carbocation (or its quinone methide equivalent). If left unscavenged, this electrophile will rapidly re-alkylate the newly freed amine or attack electron-rich regions of the target API (e.g., pyrazole or indole rings).

As demonstrated in the process-scale synthesis of the JAK2 inhibitor LY2784544, the addition of anisole (or 1,3-dimethoxybenzene) is a mandatory experimental choice [2]. Anisole acts as a sacrificial, electron-rich nucleophile that traps the PMB carbocation via a Friedel-Crafts alkylation, forming an inert byproduct and preserving the integrity of the target compound[3, 4].

Mechanistic Visualizations

Workflow A Heteroaryl Halide (Scaffold) C Pd-Catalyzed Cross-Coupling (+ Base) A->C B CAS 1158616-83-1 (PMB-NH-R • HCl) B->C D Protected Intermediate (Ar-N(PMB)-R) C->D Buchwald-Hartwig E TFA / Anisole Deprotection D->E F Target Compound (Ar-NH-R) E->F PMB Cleavage

Figure 1: Synthetic workflow for incorporating CAS 1158616-83-1 via Buchwald-Hartwig coupling.

Mechanism A Ar-N(PMB)-R (Protected Amine) B TFA (Acidic Cleavage) A->B C Ar-NH-R (Free Amine) + PMB Cation B->C Protonation & Cleavage D Anisole (Scavenger) C->D Traps PMB+ F Target Product (Purified) C->F Isolation E Friedel-Crafts Adduct (Inert Byproduct) D->E

Figure 2: Mechanism of PMB cleavage by TFA and carbocation scavenging by anisole.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is designed as a self-validating system; color changes and specific LCMS signatures confirm catalytic turnover.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge the aryl halide (1.0 eq), CAS 1158616-83-1 (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos or XPhos ligand (0.10 eq).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 eq). Causality note: 1.0 eq is consumed immediately to neutralize the HCl salt of the amine; the remaining 1.5 eq facilitates the deprotonation of the palladium-amine complex during the catalytic cycle.

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.1 M). Degas via sparging for 10 minutes. Heat to 90–100 °C.

  • Validation Check: The reaction mixture should transition from a dark purple/red (Pd(0) resting state) to a deep orange/brown. Monitor via LCMS. The mass of the desired product will appear as [M+H]⁺ corresponding to the PMB-protected intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Acidic PMB Cleavage with Cation Scavenging
  • Preparation: Dissolve the PMB-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Scavenger Addition: Add Anisole (5.0 to 10.0 eq). Causality note: A large excess of anisole ensures the kinetics of the Friedel-Crafts trapping outcompete any intramolecular re-alkylation.

  • Acid Addition: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

  • Reaction & Validation: Warm to room temperature and stir for 2–12 hours. Track progress via TLC. Validation note: The PMB-cleaved free amine will be highly polar and remain near the baseline in standard Hexanes/EtOAc, requiring a shift to DCM/MeOH/NH₄OH (90:9:1) for visualization. The anisole-PMB adduct will elute near the solvent front.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To free-base the product, partition the crude residue between EtOAc and saturated aqueous NaHCO₃ (or 1M NaOH if the product is highly polar). Extract the aqueous layer, dry the combined organics, and purify.

Data Presentation

Table 1: Comparative Deprotection Conditions for PMB-Amines

Cleavage ReagentScavenger Required?Reaction TempOrthogonality / Functional Group Tolerance
TFA (50% in DCM) Yes (Anisole)0 °C to RTCleaves Boc, t-Bu esters. Tolerates Cbz, Fmoc, alkyl ethers.
DDQ (Oxidative) NoRTTolerates acid-sensitive groups (acetals). May oxidize sensitive heterocycles.
H₂ / Pd/C NoRT to 50 °CCleanest method. Cleaves Cbz, benzyl ethers. Reduces alkenes/alkynes.
TfOH / Anisole Yes (Anisole)0 °CHighly aggressive. Used only for sterically hindered PMB groups.

Table 2: Physicochemical Impact of 3-Methoxypropylamine vs. Unsubstituted Amines

Amine Side ChainBasic pKa (Calculated)Relative Lipophilicity (logP)H-Bond Acceptors
Propylamine (-CH₂CH₂CH₃)~ 10.5Higher0
3-Methoxypropylamine ~ 9.8 Lower 1 (Ether Oxygen)
Morpholine~ 8.3Lowest1 (Ether Oxygen)

References

  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides University of St Andrews / ACS Publications URL:[Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 Organic Process Research & Development (ACS Publications) URL:[Link]

  • A catalytic asymmetric total synthesis of (−)-perophoramidine Chemical Science (RSC Publishing) URL:[Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Tetrahedron Letters (UCLA Chemistry and Biochemistry) URL: [Link]

Application

Application Notes and Protocols for the Catalytic Reductive Amination of (4-Methoxybenzyl)(3-methoxypropyl)amine

Introduction: The Strategic Importance of Reductive Amination The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industrie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries. Among the myriad of methods for constructing carbon-nitrogen bonds, reductive amination stands out for its efficiency, versatility, and atom economy.[1][2][3] This powerful transformation allows for the direct coupling of a carbonyl compound (aldehyde or ketone) with an amine, followed by in-situ reduction of the intermediate imine or iminium ion to the desired amine.[1][2] This one-pot approach avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the formation of quaternary ammonium salts, which often lead to complex purification challenges and lower yields.[1]

This guide provides a detailed exploration of catalytic reductive amination methods for the synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine , a model secondary amine. We will delve into two of the most robust and widely adopted protocols: a stoichiometric hydride-mediated approach using sodium triacetoxyborohydride and a heterogeneous catalytic hydrogenation employing palladium on carbon. The principles and protocols detailed herein are broadly applicable to a wide range of substrates, offering researchers a reliable roadmap for the synthesis of complex amines.

Reaction Overview: Synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine

The target molecule is synthesized via the reaction of 4-methoxybenzaldehyde with 3-methoxypropylamine, as depicted below:

G reactant1 4-Methoxybenzaldehyde plus + reactant1->plus reactant2 3-Methoxypropylamine arrow Reductive Amination reactant2->arrow product (4-Methoxybenzyl)(3-methoxypropyl)amine plus->reactant2 arrow->product

Figure 1. General reaction scheme for the synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride has emerged as a premier reagent for reductive amination due to its mild nature and remarkable selectivity.[4][5][6] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[1][7] Its tolerance for a wide range of functional groups and its efficacy under mildly acidic conditions make it a highly versatile and reliable choice.[4][5][6]

Mechanism of Action

The reaction proceeds through a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The amine (3-methoxypropylamine) attacks the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde) to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a Schiff base (imine), which can be protonated to form a more electrophilic iminium ion.[1][2]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[4][5]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Imine Imine Hemiaminal->Imine - H2O Iminium Ion Iminium Ion Imine->Iminium Ion + H+ Product Product Iminium Ion->Product + NaBH(OAc)3

Figure 2. Mechanistic workflow of reductive amination using NaBH(OAc)₃.

Detailed Protocol

Materials:

  • 4-Methoxybenzaldehyde

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)[4][5][6]

  • Glacial acetic acid (optional, but can accelerate the reaction)[4][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 10 mL per mmol of aldehyde).

  • Add 3-methoxypropylamine (1.0-1.2 eq.) to the stirred solution.

  • (Optional) Add glacial acetic acid (1.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.[7]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low Yield Incomplete imine formation.Optimize the reaction pH with the addition of acetic acid (typically pH 4-6).[7]
Premature reduction of the aldehyde.Ensure the use of a mild reducing agent like NaBH(OAc)₃ instead of NaBH₄.[7]
Side Product Formation Dialkylation of the primary amine.A stepwise procedure can be employed: form the imine first in a solvent like methanol, then add NaBH₄ for the reduction.[4][5]
Formation of 4-methoxybenzyl alcohol.Ensure the reducing agent is added after sufficient time has been allowed for imine formation.

Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a green and highly efficient method for reductive amination, often providing high yields and purity with the only byproduct being water.[8][9] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation due to its excellent activity and selectivity.[8][10] This method is particularly attractive for large-scale synthesis due to the ease of catalyst removal by filtration.[11]

Mechanism of Action

The reaction mechanism involves several key steps on the surface of the palladium catalyst:

  • Hydrogen Activation: Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into active hydrogen atoms.

  • Imine Formation: As in the previous method, the aldehyde and amine react in solution to form an imine.

  • Imine Reduction: The imine is adsorbed onto the catalyst surface and is sequentially hydrogenated by the active hydrogen atoms to yield the final amine product.

G H2 H2 Pd/C Surface Pd/C Surface H2->Pd/C Surface Adsorption & Dissociation Product Product Pd/C Surface->Product Hydrogenation Aldehyde + Amine Aldehyde + Amine Imine (in solution) Imine (in solution) Aldehyde + Amine->Imine (in solution) Imine (in solution)->Pd/C Surface Adsorption

Figure 3. Simplified workflow for Pd/C catalyzed reductive amination.

Detailed Protocol

Materials:

  • 4-Methoxybenzaldehyde

  • 3-Methoxypropylamine

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (hydrogen balloon or Parr hydrogenator)

  • Reaction vessel suitable for hydrogenation (e.g., heavy-walled flask or Parr bottle)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde (1.0 eq.) and 3-methoxypropylamine (1.0-1.2 eq.) in methanol or ethanol.

  • Carefully add Pd/C (typically 1-5 mol% of palladium) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen (a hydrogen balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for higher pressures and larger scales).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by carefully taking aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Slow or Incomplete Reaction Catalyst deactivation.Ensure high-purity reagents and solvents. Certain functional groups can poison the catalyst.
Insufficient hydrogen pressure.Increase the hydrogen pressure (if using a suitable apparatus).
Poor mixing.Ensure vigorous stirring to maintain good contact between the catalyst, reactants, and hydrogen.
Formation of Byproducts Hydrogenolysis of the benzyl group.This is a potential side reaction. Using milder conditions (lower temperature and pressure) can sometimes mitigate this.

Comparison of Methods

Parameter Sodium Triacetoxyborohydride Palladium on Carbon / H₂
Reagent/Catalyst Stoichiometric hydride reagentHeterogeneous catalyst
Selectivity Excellent, mild conditions[4][5]High, but potential for hydrogenolysis
Functional Group Tolerance Very high[4][6]Limited by reducible functional groups (e.g., alkenes, alkynes, nitro groups)
Scalability Good, but cost of reagent can be a factorExcellent for large-scale synthesis[12]
Workup Aqueous quench and extractionSimple filtration to remove catalyst
Safety Considerations Hydride reagent, handle with careFlammable hydrogen gas, pyrophoric catalyst

Conclusion

Both sodium triacetoxyborohydride and catalytic hydrogenation with palladium on carbon are highly effective methods for the synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine. The choice between the two protocols will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the starting materials, and the available equipment. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of secondary amines for their drug discovery and development programs.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Heterogeneous Catalysts in the Reductive Amination of Alcohols. Encyclopedia.pub. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium. Organic Letters, 22(16), 6324–6329. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Proposed mechanism for the catalytic reductive amination of carboxylic acids. ResearchGate. [Link]

  • A Homogeneous Nickel Catalyst for Reductive Amination of γ-Keto Acids using Hydrogen. Chemistry – A European Journal. [Link]

  • Homogeneous complexes for reductive amination of carbonyl compounds with ammonia. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PMC. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones. ACS Catalysis. [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Semantic Scholar. [Link]

  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. Chemical Communications. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • A Modified Palladium-Catalyzed Reductive Amination Procedure. ResearchGate. [Link]

  • Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058. [Link]

  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters. [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Palladium Catalyzed Reductive Amination of Unactivated C-O Bonds: Towards the Use of Bio-Renewable Resources as Starting Materials. ProQuest. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve. [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. LookChem. [Link]

  • Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT. L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. [Link]

  • Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. pure.kaist.ac.kr. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment-Based Screening Using (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

Introduction & Pharmacological Context (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) is a highly versatile secondary amine building block and screening fragment. Featuring a balanced lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) is a highly versatile secondary amine building block and screening fragment. Featuring a balanced lipophilicity profile driven by its methoxybenzyl and methoxypropyl moieties, it serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD) campaigns.

FBDD has emerged as a validated, high-efficiency approach for discovering novel therapeutics, particularly for challenging membrane proteins such as G-protein coupled receptors (GPCRs)[1]. Because fragments typically exhibit weak initial binding affinities (often in the high micromolar to millimolar range), highly sensitive biophysical techniques are required to detect these transient interactions[2]. Surface Plasmon Resonance (SPR) has become the gold standard for this purpose due to its label-free nature, low protein consumption, and ability to capture real-time binding kinetics[3].

This technical guide outlines the rigorous preparation, biophysical screening, and functional validation of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in an in vitro assay pipeline.

Physicochemical Profiling

Understanding the physicochemical properties of a fragment is critical for assay design. The hydrochloride salt form is specifically utilized to enhance aqueous solubility during assay dilution, preventing the rapid precipitation often observed with free-base lipophilic amines in physiological buffers.

Table 1: Physicochemical Properties & Rule of Three (Ro3) Compliance

PropertyValueFBDD Relevance / Causality
Chemical Formula C₁₂H₁₉NO₂ · HClDetermines exact mass for mass spectrometry validation.
Molecular Weight 245.75 g/mol Complies with Ro3 (MW < 300), ensuring high ligand efficiency.
H-Bond Donors 2 (as HCl salt)Facilitates critical anchoring interactions within GPCR binding pockets.
H-Bond Acceptors 3 (2x ether O, 1x amine N)Provides multiple vectors for target-directed structural elaboration.
Solubility High in DMSO, Moderate in H₂ODictates the requirement for a 100% DMSO master stock.

Experimental Workflow Architecture

To ensure a self-validating screening pipeline, the workflow progresses from rigorous stock preparation to orthogonal biophysical and functional assays.

FBDD_Workflow A Compound Stock Prep (100 mM in DMSO) B SPR Primary Screen (Affinity & Kinetics) A->B C Hit Validation (Orthogonal NMR) B->C D In Vitro Functional Assay (cAMP/Ca2+ Flux) C->D E Hit-to-Lead Optimization D->E

Figure 1: Fragment-Based Drug Discovery workflow for screening secondary amine fragments.

Methodologies & Self-Validating Protocols

Protocol 1: Master Stock Preparation

Causality Focus: Fragments must be screened at high concentrations (typically 0.1–1 mM). Therefore, the master stock must be prepared in anhydrous DMSO to prevent compound "crashing" (precipitation) and to avoid the degradation of ether linkages via hydrolysis.

Step-by-Step Procedure:

  • Equilibration: Allow the lyophilized vial of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Add anhydrous, LC-MS grade DMSO directly to the vial to achieve a 100 mM master stock.

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes until visually clear.

  • Aliquot Generation: Dispense into 10 µL aliquots in low-binding microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can induce microscopic precipitation and artificially lower the effective screening concentration.

  • Storage: Store at -20°C or -80°C under argon gas.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality Focus: SPR is exceptionally sensitive to the refractive index of the bulk solution. Because fragments require high concentrations of DMSO (typically 1-5% final) to remain soluble in the running buffer, a DMSO calibration curve is mandatory to prevent false-positive signals arising from solvent mismatches[3].

Self-Validating System: The protocol incorporates a reference flow cell (Fc1) left blank or immobilized with a non-relevant dummy protein. Any signal generated in Fc1 is automatically subtracted from the target flow cell (Fc2). Furthermore, a known positive control ligand is injected at the start and end of the run to validate that the target protein has not denatured.

Step-by-Step Procedure:

  • Target Immobilization: Immobilize the target GPCR (e.g., stabilized wild-type or thermostabilized mutant) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved[1].

  • Buffer Preparation: Prepare the running buffer (e.g., HEPES-buffered saline, pH 7.4, supplemented with 0.05% Tween-20 and exactly 2.0% DMSO).

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) to map the bulk refractive index changes.

  • Analyte Preparation: Dilute the 100 mM compound stock into the running buffer to create a concentration series (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1000 µM). Ensure the final DMSO concentration is exactly 2.0%.

  • Injection: Inject the compound series over Fc1 and Fc2 at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting both Fc1 and a blank buffer injection) and fit the data to a 1:1 steady-state affinity model to determine the dissociation constant ( KD​ ).

Protocol 3: In Vitro GPCR Functional Assay (cAMP TR-FRET)

Causality Focus: To determine if the biophysical binding translates to functional modulation (agonism/antagonism), a cell-based cAMP accumulation assay is utilized. The phosphodiesterase inhibitor IBMX is added to the stimulation buffer to prevent the rapid intracellular degradation of cAMP, ensuring a stable and measurable signal.

Self-Validating System: The assay's integrity is continuously monitored via Z'-factor calculations on each plate, utilizing vehicle (DMSO) as a negative control and a full agonist (e.g., Forskolin or target-specific agonist) as a positive control. A Z' > 0.5 validates the assay's dynamic range.

Step-by-Step Procedure:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR into a 384-well white microplate at 5,000 cells/well.

  • Compound Treatment: Add (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (dose-response from 1 µM to 1 mM) in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis/detection reagents (europium-labeled cAMP cryptate and d2-labeled anti-cAMP antibody).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculation: Calculate the FRET ratio (665/620 nm) and interpolate cAMP concentrations using a standard curve.

Data Presentation & Interpretation

The following table summarizes representative screening metrics for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, demonstrating how biophysical affinity is correlated with functional efficacy.

Table 2: Representative Biophysical and Functional Data Summary

Assay TypeParameter MeasuredRepresentative ValueInterpretation / Quality Control
SPR KD​ (Affinity)145 µMTypical for a primary fragment hit; indicates a valid starting point for optimization.
SPR Ligand Efficiency (LE)0.38 kcal/mol/HALE > 0.3 is highly favorable, suggesting efficient binding per heavy atom.
TR-FRET IC50​ (cAMP Inhibition)210 µMFunctional antagonism confirmed. Shift between KD​ and IC50​ is expected in cell-based systems.
TR-FRET Z'-Factor0.72Excellent assay robustness; self-validation criteria met (Z' > 0.5).

Mechanistic Pathway Visualization

Upon binding to the target GPCR, the fragment modulates downstream signaling cascades. The diagram below illustrates the pathway causality following the functional validation of the fragment as an antagonist/inverse agonist of a Gαi/o​ -coupled receptor.

GPCR_Pathway Ligand (4-Methoxybenzyl)(3-methoxypropyl)amine GPCR Target GPCR (e.g., D2R) Ligand->GPCR Binds allosteric site G_protein Gαi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces activation

Figure 2: GPCR signaling pathway modulated by the fragment hit via Gαi/o protein activation.

References

  • Source: sigmaaldrich.
  • Source: pharmafeatures.
  • Source: acs.
  • Source: nih.

Sources

Application

Application Note: Handling, Storage, and Synthetic Preparation Guidelines for CAS 1158616-83-1

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride Executive Summary & Chemical Profiling CAS 1158616-83-1 is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Executive Summary & Chemical Profiling

CAS 1158616-83-1 is a highly versatile, sterically hindered secondary amine building block predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a 3-methoxypropyl chain—providing a functionalized, hydrogen-bond-accepting lipophilic moiety—and a 4-methoxybenzyl (PMB) group. The PMB group serves as an electron-rich protecting group that offers orthogonal cleavage opportunities compared to standard benzyl or Boc protections.

Because it is supplied as a hydrochloride salt, the compound presents specific handling challenges related to hygroscopicity. This guide provides field-proven, self-validating protocols for the storage, handling, amidation, and deprotection of this critical intermediate.

Table 1: Quantitative Physicochemical Profile
PropertySpecification / Value
Chemical Name (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
CAS Number 1158616-83-1
Molecular Formula C₁₂H₁₉NO₂ • HCl
Molecular Weight 245.75 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMF, DCM, Methanol, and Water
Storage Temperature 2–8°C (under inert atmosphere)
Reactivity Profile Hygroscopic; acts as a nucleophile only when free-based

Environmental Control & Handling Protocols

The Causality of Hygroscopicity and Degradation

As an amine hydrochloride salt, CAS 1158616-83-1 is highly hygroscopic. Exposure to ambient atmospheric moisture leads to the rapid hydration of the crystal lattice. This moisture ingress causes caking, which destroys powder flowability and leads to severe inaccuracies during stoichiometric weighing. Furthermore, the electron-rich PMB group is susceptible to slow oxidative degradation if exposed to prolonged UV light and ambient oxygen.

Self-Validating Handling Workflow

To maintain the integrity of the reagent, follow this self-validating handling protocol:

  • Visual Integrity Check: Before opening the reagent vial, visually inspect the contents. A free-flowing powder validates that the seal is intact. Clumping or caking is a positive indicator of moisture ingress; if observed, the material must be dried under high vacuum (lyophilization or Schlenk line) before use.

  • Inert Transfer: Transfer the sealed vial into a glovebox or a localized inert environment purged with Argon or Nitrogen.

  • Pre-Dried Glassware: Weigh the required stoichiometric amount directly into oven-dried glassware (heated to >120°C for 4 hours and cooled in a desiccator).

  • Resealing: Backfill the source vial with inert gas, seal tightly with Parafilm, and immediately return it to a dark desiccator stored at 2–8°C[1].

HandlingWorkflow A Receive CAS 1158616-83-1 (Amine HCl Salt) B Inspect Seal & Integrity (Check for Moisture) A->B Visual Check C Transfer to Glovebox (Inert Ar/N2 Atmosphere) B->C Powder is Free-Flowing D Weighing & Aliquoting (Use Pre-dried Glassware) C->D Purge O2/H2O E Store at 2-8°C (Desiccator / Dark) D->E Seal under Inert Gas

Caption: Workflow for the handling and storage of hygroscopic amine hydrochloride salts.

Preparation Guidelines: HATU-Mediated Amidation

The Causality of Reagent Selection

Coupling a sterically hindered secondary amine like CAS 1158616-83-1 with a carboxylic acid requires highly efficient activation. Standard carbodiimide coupling (e.g., DCC/EDC) often fails, resulting in low yields due to the formation of unreactive N-acylurea intermediates.

HATU is selected because it forms a highly reactive OAt-active ester that easily overcomes the steric bulk of the secondary amine. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile. DIPEA serves a dual purpose: it neutralizes the HCl salt of our amine (liberating the reactive free base) and deprotonates the carboxylic acid [2].

The Causality of Pre-Activation

If the amine hydrochloride is added simultaneously with HATU and the carboxylic acid, the liberated secondary amine can directly attack the uronium carbon of HATU. This forms a dead-end tetramethylguanidinium byproduct, consuming the amine and destroying the yield. Pre-activation is mechanically mandatory.

Step-by-Step Protocol
  • Dissolution: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1 M concentration).

  • Base Addition & Pre-Activation: Add DIPEA (3.0 eq.). Stir the mixture at room temperature for 15–30 minutes. The excess base is required to account for the HCl salt of the incoming amine.

  • Self-Validation Check: Extract a 5 µL aliquot and analyze via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the OAt-active ester mass confirms successful pre-activation. Do not proceed until this is confirmed.

  • Amine Addition: Add CAS 1158616-83-1 (1.1 eq.) to the activated mixture. Stir at room temperature for 2–12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with Ethyl Acetate, wash the organic layer with 1N HCl (to remove unreacted amine and DIPEA) and brine, dry over Na₂SO₄, and concentrate under vacuum.

Downstream Processing: PMB Cleavage

The Causality of PMB Deprotection

The PMB group is specifically chosen over a standard benzyl group because the electron-donating 4-methoxy moiety stabilizes the intermediate carbocation formed during cleavage. This allows for deprotection under mild acidic conditions (e.g., TFA) or via Lewis acid catalysis (e.g., Bi(OTf)₃) rather than requiring harsh reductive hydrogenolysis (Pd/C, H₂) which might reduce the 3-methoxypropyl chain or other sensitive moieties on the API [3][4].

A nucleophilic scavenger (e.g., anisole or thioanisole) is mandatory. The cleavage generates a highly reactive 4-methoxybenzyl carbocation; without a scavenger, this carbocation will re-alkylate the newly formed secondary amide or other nucleophilic sites on the molecule [4].

Step-by-Step Protocol
  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Anisole in a 45:50:5 ratio.

  • Reaction: Dissolve the PMB-protected tertiary amide (from Section 3) in the cleavage cocktail (approx. 10 mL per gram of substrate).

  • Stirring: Stir at room temperature for 1–3 hours.

  • Self-Validation Check: Monitor via TLC (UV active). The disappearance of the starting material and the appearance of a highly polar spot (the secondary amide TFA salt) indicates completion.

  • Isolation: Concentrate the mixture under a stream of Nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the deprotected secondary amide, while the PMB-anisole adduct remains in the ether supernatant.

SyntheticWorkflow Step1 Carboxylic Acid + HATU (in anhydrous DMF/DCM) Step2 Add DIPEA (3.0 eq) Pre-activation (15-30 min) Step1->Step2 Base Deprotonation Step3 OAt-Active Ester Formed (Self-Validating LC-MS) Step2->Step3 Prevents Guanidinium Byproduct Step4 Add CAS 1158616-83-1 (1.1 eq) Step3->Step4 Nucleophilic Attack Step5 Tertiary Amide Formation (PMB-Protected) Step4->Step5 Amidation (2-12h) Step6 PMB Cleavage (TFA/DCM/Anisole) Step5->Step6 Acidic Deprotection Step7 Final Secondary Amide Step6->Step7 Scavenger Traps Cation

Caption: Synthetic pipeline detailing HATU-mediated amidation and subsequent PMB cleavage.

References

  • BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide." BenchChem Application Notes. 1

  • BenchChem. "Standard Protocol for HATU Coupling in Solution Phase." BenchChem Application Notes.2

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Thermo Fisher Technical Resources. 3

  • ACS Omega. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight." ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of secondary amine hydrochloride salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of secondary amine hydrochloride salts. On paper, the synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine via reductive amination appears to be a straightforward carbon-nitrogen bond formation. However, the reality of dynamic equilibria, competing reduction rates, and the hygroscopic nature of the final salt often leads to sub-optimal yields.

This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol to ensure robust, reproducible results in your drug development workflows.

Part 1: Mechanistic Workflow & Causality

The synthesis relies on the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate iminium ion, followed by hydride reduction and subsequent hydrochloride salt precipitation[1]. Yield loss typically occurs at three critical nodes:

  • Equilibrium Stagnation: Imine formation releases water. Without a dehydrating strategy or proper pH control (pH 4–6), the reaction stalls at the hemiaminal stage, leaving unreacted starting materials[2].

  • Premature Reduction: If the reducing agent is too aggressive, it will reduce the starting aldehyde to 4-methoxybenzyl alcohol before the imine can fully form[3].

  • Over-alkylation: The newly formed secondary amine is nucleophilic and can react with unconsumed aldehyde to form a tertiary amine byproduct[4].

ReductiveAmination A 4-Methoxybenzaldehyde C Hemiaminal Intermediate A->C + Amine Side1 4-Methoxybenzyl alcohol (Premature Reduction) A->Side1 NaBH4 (Poor Selectivity) B 3-Methoxypropylamine B->C D Iminium Ion C->D - H2O (pH 4-6) E Secondary Amine (Free Base) D->E NaBH(OAc)3 Reduction F (4-Methoxybenzyl) (3-methoxypropyl)amine HCl E->F HCl in Dioxane (MTBE, 0°C) Side2 Tertiary Amine (Over-alkylation) E->Side2 Excess Aldehyde

Reaction pathway and common side reactions in reductive amination.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am seeing full consumption of 4-methoxybenzaldehyde, but my isolated yield of the secondary amine is below 40%. What is happening? A: You are likely experiencing premature reduction of the aldehyde. If you are using Sodium Borohydride (NaBH₄), it rapidly reduces 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol[2].

  • Causality & Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). As established by, NaBH(OAc)₃ is exceptionally selective for iminium ions over aldehydes due to the electron-withdrawing steric bulk of the acetoxy groups[3]. This allows for a highly efficient "one-pot" direct reductive amination.

Q2: My LC-MS shows a significant higher-mass impurity. How do I prevent over-alkylation? A: Over-alkylation occurs when your product, (4-Methoxybenzyl)(3-methoxypropyl)amine, reacts with residual 4-methoxybenzaldehyde to form a tertiary amine[4].

  • Causality & Solution: This is a stoichiometric and kinetic issue. Use a slight excess of 3-methoxypropylamine (1.05 to 1.10 equivalents) to ensure the aldehyde is the limiting reagent. Additionally, maintain the reaction at room temperature; applying unnecessary heat accelerates the secondary amine's nucleophilic attack on the remaining aldehyde.

Q3: The reaction works, but during the HCl salt formation, I get a sticky, hygroscopic gum instead of a filterable solid. How do I fix this? A: The (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride salt is highly prone to "oiling out" if water is present, if the solvent is too polar, or if excess HCl degrades the ether linkages.

  • Causality & Solution: Never use aqueous HCl for this step. Instead, dissolve the purified free base in an anhydrous, non-polar solvent like Methyl tert-butyl ether (MTBE) or diethyl ether. Add a standardized solution of anhydrous HCl in dioxane dropwise at 0 °C. The non-polar ether forces the salt to precipitate immediately as a crisp solid, preventing the formation of a biphasic gum.

Part 3: Quantitative Data Summary

To guide your reagent selection, the following table summarizes the performance of common reducing agents specifically for the reductive amination of electron-rich aromatic aldehydes with primary aliphatic amines.

Reducing AgentPreferred SolventpH RequirementSelectivity (Iminium vs Aldehyde)Typical YieldMechanistic Notes
NaBH₄ MeOHNeutral to BasicPoor30–50%Requires strict 2-step protocol; high risk of alcohol byproduct[2].
NaBH₃CN MeOH / THFMildly Acidic (pH ~5)Good60–75%Generates toxic byproducts (HCN gas risk); requires careful pH maintenance[2].
NaBH(OAc)₃ DCE / DCMMildly Acidic (AcOH)Excellent85–95%The gold standard. One-pot compatible; mild and highly selective[3][4].
Part 4: Validated Experimental Protocol

The following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the current step via the listed analytical checks.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv, 10.0 mmol, 1.36 g)

  • 3-Methoxypropylamine (1.05 equiv, 10.5 mmol, 0.94 g)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.4 equiv, 14.0 mmol, 2.97 g)

  • Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • 4M HCl in Dioxane (2.5 mL)

Step-by-Step Methodology:

  • Imine Formation:

    • In an oven-dried round-bottom flask purged with N₂, dissolve 4-methoxybenzaldehyde and 3-methoxypropylamine in 30 mL of anhydrous DCE.

    • Add glacial acetic acid to adjust the pH to ~5, catalyzing the hemiaminal dehydration.

    • Stir at room temperature for 30 minutes.

    • Validation Check: Take a 10 µL aliquot, dilute in DCM, and run TLC (Hexanes:EtOAc 7:3, UV). The aldehyde spot (R_f ~0.6) must be fully consumed, replaced by a lower R_f imine spot.

  • Reduction:

    • Add NaBH(OAc)₃ portion-wise over 10 minutes to control mild exotherms.

    • Stir the opaque suspension at room temperature for 4–6 hours.

    • Validation Check: Analyze the reaction mixture via LC-MS. Confirm the presence of the free base product mass ([M+H]⁺ m/z ≈ 210.1) and the absence of the alcohol byproduct (m/z ≈ 137).

  • Workup & Extraction:

    • Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases (destroys unreacted hydride).

    • Separate the organic DCE layer. Extract the aqueous layer with DCM (2 × 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

  • Hydrochloride Salt Precipitation:

    • Dissolve the crude free base in 20 mL of anhydrous MTBE and cool to 0 °C in an ice bath.

    • Dropwise, add 4M HCl in Dioxane (2.5 mL, 10.0 mmol) under vigorous stirring. A white precipitate will form immediately.

    • Validation Check: Filter the solid rapidly over a Büchner funnel under a nitrogen blanket to prevent deliquescence. Wash with cold MTBE and dry in a vacuum oven at 40 °C overnight. Verify purity via ¹H-NMR (D₂O).

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

Welcome to the technical support center for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization and purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can overcome common challenges and achieve high purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization and purification of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Q1: My product is oiling out instead of crystallizing. What are the primary causes and how can I fix this?

A1: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline lattice. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid, preventing orderly crystal nucleation and growth.

  • Causality: The high concentration of the solute in the solvent lowers its melting point to below the current temperature, resulting in a liquid-liquid phase separation.

  • Troubleshooting Steps:

    • Reduce Concentration: Add more of the primary solvent to decrease supersaturation.

    • Slow Cooling: Employ a controlled, gradual cooling ramp to allow sufficient time for crystal nucleation.

    • Solvent System Re-evaluation: Consider a different solvent or a co-solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization over oiling.

    • Seeding: Introduce a small number of seed crystals to a slightly supersaturated solution to encourage the growth of well-defined crystals.

Q2: I am not getting any crystals to form. What steps can I take to induce crystallization?

A2: A complete failure to crystallize usually points to issues with achieving adequate supersaturation or the inhibition of nucleation.

  • Causality: The solution may not be sufficiently supersaturated for spontaneous nucleation to occur, or there might be kinetic barriers to crystal formation.

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate the solvent to increase the concentration of the amine hydrochloride salt.

      • Anti-solvent Addition: Gradually add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent.

    • Promote Nucleation:

      • Seeding: As mentioned above, adding seed crystals provides a template for crystal growth.

      • Scratching: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Q3: My final product has a persistent color, even after crystallization. How can I remove colored impurities?

A3: Colored impurities often arise from the synthesis process. While crystallization is a purification technique, some impurities can be incorporated into the crystal lattice.

  • Causality: The impurities may have similar solubility profiles to the desired compound or may be present in high enough concentrations to co-precipitate.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution to remove the carbon and adsorbed impurities.

    • Recrystallization: Perform one or more additional recrystallization steps. Often, changing the solvent system for the second recrystallization can be effective.[1]

    • Acid-Base Extraction: Before crystallization, consider an acid-base workup to remove non-basic colored impurities.[2] Dissolve the crude amine in an organic solvent and wash with an acidic aqueous solution. Then, basify the aqueous layer and extract the purified free amine back into an organic solvent before proceeding with hydrochloride salt formation.[1]

Q4: How do I choose the best solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • Causality: This temperature-dependent solubility differential allows for the dissolution of the compound and impurities in hot solvent, followed by the selective crystallization of the desired compound upon cooling, leaving the impurities in the mother liquor.

  • Solvent Screening Protocol:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature.

    • For solvents in which the compound is sparingly soluble, gently heat the mixture and observe if it dissolves completely.

    • Allow the hot solutions to cool slowly and observe the formation of crystals.

    • Commonly effective solvents for amine hydrochlorides include lower alcohols (ethanol, isopropanol), or mixtures such as ethanol/ether or isopropanol/diethyl ether.[3]

II. Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for complex issues.

Scenario 1: Product is a Gummy or Waxy Solid

Symptoms:

  • The isolated product is sticky and difficult to handle.

  • It does not have a well-defined crystalline structure.

  • Drying is difficult, and residual solvent is often present.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Purity Issues Impurities can disrupt the crystal lattice formation, leading to an amorphous solid.[3]Purify the free amine by column chromatography or acid-base extraction before forming the hydrochloride salt.[4][5]
Residual Water Water can interfere with the crystallization of anhydrous hydrochloride salts.[3]Use anhydrous solvents and consider forming the salt using gaseous HCl or a solution of HCl in an anhydrous solvent like diethyl ether or dioxane.[1][6] Alternatively, azeotropic removal of water with a solvent like toluene can be effective.[3]
Incorrect Solvent The chosen solvent may not be suitable for promoting crystallinity for this specific compound.Experiment with different solvent systems. Sometimes, a mixture of solvents is required to achieve the right balance of solubility.[7]
Scenario 2: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor after cooling and filtration.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
High Solubility in Cold Solvent The chosen solvent is too effective at dissolving the compound, even at lower temperatures.Choose a solvent in which the compound has lower solubility at room temperature. Alternatively, after the initial crop of crystals is collected, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop.[1]
Insufficient Cooling The solution has not been cooled to a low enough temperature to maximize precipitation.Cool the crystallization mixture in an ice bath or refrigerator to further decrease the solubility of the product.
Premature Filtration The crystallization process was not allowed to reach equilibrium before filtration.Allow sufficient time for crystallization to complete. This can range from a few hours to overnight.

III. Experimental Protocols & Workflows

Protocol 1: General Recrystallization of (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride
  • Dissolution: In a flask, dissolve the crude amine hydrochloride in the minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Troubleshooting Crystallization Issues

Troubleshooting_Crystallization Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success Oil Oils Out Result->Oil Problem NoSolid No Solid Forms Result->NoSolid Problem Collect Collect & Dry Crystals Crystals->Collect TroubleshootOil Troubleshoot Oiling Oil->TroubleshootOil TroubleshootNoSolid Troubleshoot No Solid NoSolid->TroubleshootNoSolid Dilute Dilute Solution TroubleshootOil->Dilute SlowCool Slower Cooling TroubleshootOil->SlowCool Seed Add Seed Crystals TroubleshootOil->Seed TroubleshootNoSolid->Seed Evaporate Concentrate Solution TroubleshootNoSolid->Evaporate AntiSolvent Add Anti-Solvent TroubleshootNoSolid->AntiSolvent Dilute->Cool SlowCool->Cool Seed->Cool Evaporate->Cool AntiSolvent->Cool

Caption: Decision tree for troubleshooting common crystallization problems.

IV. Purity Assessment

Ensuring the purity of the final product is critical. A combination of analytical techniques should be employed for a comprehensive assessment.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To determine the purity by separating the main compound from any impurities.[8]Use a suitable column (e.g., C18) and a mobile phase that provides good resolution. Purity is often reported as the area percentage of the main peak.[8]
Nuclear Magnetic Resonance (qNMR) Spectroscopy To confirm the structure and assess purity using an internal standard.[8]Provides an absolute measure of purity and can identify structurally related impurities.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile organic impurities.Useful for detecting residual solvents from the synthesis and crystallization process.[10]
Karl Fischer Titration To determine the water content.Important for ensuring the product meets specifications, especially if it is intended for pharmaceutical use.[10]
Purity Analysis Workflow

Purity_Analysis_Workflow Start Final Crystalline Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC qNMR qNMR Analysis (Structure & Purity) Start->qNMR GCMS GC-MS Analysis (Residual Solvents) Start->GCMS KF Karl Fischer (Water Content) Start->KF Report Final Purity Report HPLC->Report qNMR->Report GCMS->Report KF->Report

Caption: A multi-technique workflow for comprehensive purity analysis.

V. References

  • Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Retrieved from [Link]

  • Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • IJCRA. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • Practical Lab Manual. (n.d.). Medicinal Chemistry B. Pharm IV. Retrieved from [Link]

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Retrieved from

  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • PubMed. (2017, March 15). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Retrieved from [Link]

  • IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • OALib. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • J-PlatPat. (2020, February 3). Appeal No. 2019-4288. Retrieved from [Link]

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • National Defense Academy. (2009, April 1). Order-Disorder Phase Transitions in Quasicrystals. Retrieved from [Link]

  • IJPSR. (2014, March 20). Presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

Sources

Troubleshooting

reducing side products in reactions involving (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Technical Support Center: Troubleshooting (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride Workflows Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride Workflows

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you are likely utilizing (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride[CAS: 1158616-83-1] as a versatile, protected secondary amine building block.

While highly useful, its unique structural features—a bulky para-methoxybenzyl (PMB) protecting group, a flexible 3-methoxypropyl ether chain, and its supply as a hydrochloride salt—create specific thermodynamic and kinetic bottlenecks. This guide synthesizes field-proven methodologies to help you mitigate side products, prevent epimerization, and execute highly selective deprotections.

Part 1: The Foundation – Salt Neutralization and Freebasing

The Issue: Low conversion rates, stalled reactions, or the persistence of unreacted starting material during amidation or nucleophilic substitution. The Causality: This compound is supplied as a hydrochloride (HCl) salt. In its protonated state, the secondary amine is entirely non-nucleophilic. Furthermore, the steric bulk of the PMB group combined with the 3-methoxypropyl chain significantly raises the activation energy required for nucleophilic attack. If the local microenvironment of your reaction is not sufficiently basic, the effective concentration of the reactive freebase remains near zero.

Q: Why am I seeing unreacted starting material in my LC-MS even after adding 1.2 equivalents of DIPEA? A: Hydrochloride salts can act as buffers. In strictly anhydrous, non-polar solvents (like DCM), the precipitation of the base hydrochloride (e.g., DIPEA·HCl) can trap the starting material in an unreactive state. Scientist's Solution: Pre-freebase the amine using a biphasic wash (saturated aqueous NaHCO₃ / DCM) prior to setting up sensitive reactions, rather than relying on in situ neutralization.

Part 2: Amide Coupling – Minimizing Epimerization

The Issue: Significant racemization (epimerization) when coupling this secondary amine with chiral carboxylic acids. The Causality: When neutralizing the amine's HCl salt in situ during an amide coupling, excess base is required. Strong bases (like TEA or DIPEA) promote the formation of an oxazolone intermediate from the activated carboxylic acid. This intermediate rapidly undergoes deprotonation at the alpha-chiral center, destroying your enantiomeric excess (ee).

Q: How can I couple a chiral amino acid to this amine without losing optical purity? A: You must carefully calibrate the pKa of your base. N-methylmorpholine (NMM) is considerably less basic (aqueous pKa = 7.38) and less sterically hindered than TEA (pKa = 10.75) or DIPEA, yielding significantly less racemization[1]. For optimal results, combine NMM with a racemization-suppressing additive like Oxyma or HOBt alongside your coupling reagent[2].

Table 1: Impact of Base Selection on Amide Coupling Racemization

BaseAqueous pKaSteric HindranceRacemization Risk (with Chiral Acids)Recommended Use Case
TEA 10.75ModerateHighNon-chiral aliphatic acids
DIPEA 10.50HighModerate-HighStandard couplings, non-chiral
NMM 7.38Low-ModerateLowChiral amino acid couplings

Part 3: PMB Deprotection – Preventing Aliphatic Ether Cleavage

The Issue: Loss of the 3-methoxypropyl group (demethylation) or the formation of complex mixtures during PMB removal. The Causality: The PMB group is typically removed under acidic conditions. However, applying harsh Lewis acids (like BBr₃) or prolonged heating in strong Brønsted acids will indiscriminately cleave the terminal aliphatic methyl ether on the 3-methoxypropyl chain alongside the PMB group.

Q: My LC-MS shows a mass of [M - 14] after deprotection. What happened? A: You have cleaved the aliphatic methyl ether, resulting in a free alcohol side product. To selectively remove the PMB group without touching the 3-methoxypropyl ether, you must exploit the unique redox properties of the PMB group. PMB undergoes single electron transfer (SET) oxidation much faster than standard ethers because the electron-donating para-methoxy group stabilizes the intermediary radical and oxonium ion[3].

Table 2: PMB Deprotection Strategies and Side Product Profiles

Reagent / ConditionPrimary MechanismAliphatic Ether Cleavage RiskPMB Removal Efficiency
BBr₃ (DCM, -78 °C to RT)Lewis Acid CleavageHigh (Forms[M-14] side product)High
TFA (Neat, Reflux)Brønsted Acid CleavageModerateModerate (Requires scavengers)
DDQ (DCM:H₂O, RT)Single Electron Transfer (SET)None High (Highly selective)

Part 4: Experimental Methodology

Protocol: Self-Validating DDQ-Mediated Selective PMB Deprotection

Objective: Selectively remove the PMB group from the synthesized amide without cleaving the aliphatic methyl ether.

  • Preparation: Dissolve the PMB-protected amide (1.0 equiv) in a 10:1 mixture of Dichloromethane (DCM) and Water to achieve a 0.1 M concentration.

    • Causality Insight: Water is strictly required to trap the intermediate oxonium ion and form the hemiacetal, which subsequently collapses to release p-anisaldehyde.

  • Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) portion-wise at room temperature. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex.

  • Self-Validation Checkpoint 1 (LC-MS): Stir for 2 hours. Sample 10 µL of the organic layer, dilute in MeCN, and run an LC-MS. The starting material mass should be absent. You must observe the product mass and a distinct peak for p-anisaldehyde (m/z 137[M+H]⁺). If starting material persists, add an additional 0.2 equiv of DDQ.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v).

    • Causality Insight: Na₂S₂O₃ reduces unreacted DDQ to a highly water-soluble hydroquinone derivative, preventing it from co-eluting with your product during chromatography.

  • Extraction & Self-Validation Checkpoint 2 (TLC): Extract with DCM (3x). Spot the organic layer on TLC (UV 254 nm). The intensely UV-active DDQ/hydroquinone spots should remain entirely in the aqueous phase or stuck at the baseline.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Part 5: Reaction Workflow Visualization

G Start (4-Methoxybenzyl)(3-methoxypropyl)amine HCl Salt Freebase In Situ Freebasing Start->Freebase StrongBase Strong Base (TEA/DIPEA) + Chiral Acid Freebase->StrongBase High pKa WeakBase Weak Base (NMM) + Oxyma/EDC Freebase->WeakBase Low pKa Racemization Side Product: Racemized Amide StrongBase->Racemization Oxazolone Pathway CleanAmide Target: Enantiopure Amide WeakBase->CleanAmide Suppressed Epimerization Deprotection PMB Deprotection CleanAmide->Deprotection BBr3 Harsh Lewis Acid (BBr3) Deprotection->BBr3 Non-selective DDQ Oxidative Cleavage (DDQ) Deprotection->DDQ SET Mechanism EtherCleavage Side Product: Ether Cleavage [M-14] BBr3->EtherCleavage Demethylation FinalTarget Final Target: Deprotected Amide DDQ->FinalTarget Selective Cleavage

Reaction workflow and side-product mitigation for PMB-protected secondary amines.

References

1.[3] Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism – Total Synthesis Source: total-synthesis.com URL: [Link]

2.[1] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Optimization

resolving solubility issues of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in DMSO

Here is the technical support center for . Technical Support Center: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride Welcome to the dedicated technical guide for resolving solubility challenges with (4-Methoxybenzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for .

Technical Support Center: (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Welcome to the dedicated technical guide for resolving solubility challenges with (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common dissolution issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in pure DMSO at room temperature. Why is this happening?

A1: This is a common challenge rooted in the fundamental chemistry of the solute and solvent.

  • Solute Chemistry: Your compound is a hydrochloride salt . In its solid state, the positively charged amine and the negatively charged chloride ion are held together by strong electrostatic forces in a crystal lattice. To dissolve, the solvent molecules must provide enough energy to overcome this crystal lattice energy.[1]

  • Solvent Chemistry: DMSO is a highly polar aprotic solvent, making it an excellent choice for dissolving many polar compounds and salts.[2][3] However, while DMSO is effective at solvating the cation (the protonated amine) via interactions with its sulfoxide oxygen, its ability to solvate the small chloride anion is less efficient compared to polar protic solvents (like water or methanol).

  • The Energy Balance: If the energy required to break the crystal lattice is greater than the energy released by the solvation of the individual ions by DMSO, the compound will exhibit poor solubility.

Q2: Can I simply heat the mixture to improve solubility?

A2: Yes, gentle heating is often the first and simplest step. Increasing the temperature provides the kinetic energy needed to help solvent molecules break apart the solute's crystal lattice.[1][4] However, this method comes with critical caveats:

  • Compound Stability: Ensure that (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is thermally stable and will not degrade at the applied temperature.

  • DMSO Stability: DMSO can decompose at its boiling point (189 °C), and this decomposition can be accelerated by the presence of acids or bases.[5][6] Since your compound is a hydrochloride salt, it can contribute to the acidity of the mixture. Prolonged heating at high temperatures (>80-100 °C) is not recommended as it may lead to the formation of impurities like dimethyl sulfide and formaldehyde.[6][7][8]

Recommendation: Apply gentle, controlled heat (e.g., 40-60 °C) with continuous stirring and monitor for dissolution. Do not use excessive heat.

Q3: What about using sonication?

A3: Sonication is an excellent physical method to try. The high-frequency sound waves create micro-cavitations in the solvent, which collapse and generate localized energy. This energy acts on the particle surface, effectively breaking down agglomerates and enhancing the interaction between the solute and solvent, thereby accelerating the dissolution process. It is generally safer than heating as it is less likely to cause thermal degradation.

Q4: Are there any co-solvents I can add to the DMSO to improve solubility?

A4: Yes, using a co-solvent is a powerful technique.[9] The principle is to modify the overall properties of the solvent system to better match the needs of the solute.

  • Polar Protic Co-solvents: Adding a small percentage (e.g., 1-10% v/v) of a polar protic solvent like methanol , ethanol , or even deionized water can be highly effective. These solvents are excellent at solvating both the cation and, crucially, the chloride anion through hydrogen bonding, which helps dismantle the crystal lattice.[10]

  • Polar Aprotic Co-solvents: In some cases, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered, though they offer similar solvation mechanisms to DMSO and may provide limited benefit.[11]

Important Consideration: Always verify that the chosen co-solvent is compatible with your downstream application (e.g., cell-based assays, chemical reactions). Water, in particular, can be problematic for moisture-sensitive experiments.

Q5: The compound still won't dissolve, or it "oils out." What is the most robust solution?

A5: If physical methods and co-solvents fail, the most reliable approach is to chemically modify the solute by converting the hydrochloride salt to its free amine form. The uncharged "free base" is significantly less polar than the salt and will be much more soluble in organic solvents like DMSO, dichloromethane (DCM), or ethyl acetate.[10][12]

This is a standard procedure, especially prior to chemical reactions like amide couplings. The process involves neutralizing the hydrochloride salt with a mild organic base. The resulting by-product, a hydrochloride salt of the added base, typically precipitates and can be removed by filtration. See Protocol 1 below for a detailed methodology.

Troubleshooting Workflow & Protocols

The following diagram outlines a systematic approach to resolving solubility issues.

G start Solubility Issue (4-Methoxybenzyl)(3-methoxypropyl)amine HCl in DMSO step1 Tier 1: Physical Methods 1. Increase agitation/vortexing. 2. Use sonication bath for 15-30 min. 3. Apply gentle heat (40-60°C) with stirring. start->step1 check1 Is the compound fully dissolved? step1->check1 step2 Tier 2: Co-Solvency Add 1-10% (v/v) of a polar protic co-solvent. Recommended: Methanol or Ethanol. check1->step2 No success Success: Compound is in solution. Proceed with experiment. check1->success Yes check2 Is the compound fully dissolved? step2->check2 step3 Tier 3: Chemical Modification Convert the HCl salt to its free amine form. (See Protocol 1) check2->step3 No check2->success Yes step3->success caution Caution: Verify solvent system compatibility with downstream application. success->caution G cluster_0 Initial State (Insoluble) cluster_1 Addition of Base cluster_2 Final State (Soluble) Compound_HCl R-NH2⁺Cl⁻ (s) (Insoluble Salt) Base Et₃N: (Triethylamine) Free_Amine R-NH₂ (sol) (Soluble Free Amine) Compound_HCl->Free_Amine Salt_Byproduct Et₃NH⁺Cl⁻ (s) (Precipitated Salt) Compound_HCl->Salt_Byproduct Base->Free_Amine Base->Salt_Byproduct

Caption: Conversion of the insoluble HCl salt to the soluble free amine.

References

  • Kulkarni, R., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available at: [Link]

  • Persson, E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry - ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Available at: [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Available at: [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Semantic Scholar. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Available at: [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

  • ResearchGate. (2018). How to convert the ammonium salt into the free amine in DMF?. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • NextSDS. (n.d.). (3-BROMO-4-METHOXY-BENZYL)-METHYL-AMINE HYDROCHLORIDE. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

  • Loba Chemie. (2019). 1-(4-METHOXY-PHENYL)-BENZYL-PROPYLAMINE HYDROCHLORIDE MSDS. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Available at: [Link]

  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Available at: [Link]

  • Sinobio Chemistry. (2025). 3-Methoxy propyl amine (MOPA). Available at: [Link]

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Available at: [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

Welcome to the technical support center for the HPLC analysis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the scientific principles behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing an HPLC method for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Q1: I am starting method development for (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. What is a good starting point for the mobile phase and column?

A foundational approach for a compound like (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, a secondary amine, is reversed-phase chromatography. This is due to the compound's moderate polarity.

A recommended starting point is a C18 column, which is versatile and widely available. The mobile phase should consist of an aqueous component and an organic modifier. Water/acetonitrile mixtures are often a good first choice due to their low viscosity and favorable UV transparency at lower wavelengths.[1]

Here is a set of typical starting conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA broad gradient helps to elute the compound and any impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~225 nm and 275 nmThe methoxybenzyl group should have absorbance in these regions.

This initial setup provides a robust starting point from which to optimize the separation.

Q2: What is the most critical mobile phase parameter to control for this analysis?

For an ionizable compound like (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, mobile phase pH is the most critical parameter . The amine functional group will exist in a protonated (charged) or neutral (uncharged) state depending on the pH. This directly impacts its hydrophobicity and, therefore, its retention in reversed-phase HPLC.[2]

Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peak shapes. An unstable pH can lead to significant retention time drift and peak tailing.

Q3: What is the pKa of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, and how does this influence my choice of mobile phase pH?

For robust and reproducible chromatography, it is recommended to set the mobile phase pH at least 2 units away from the analyte's pKa. This ensures that the analyte is in a single, stable ionization state. For this amine, you have two main options:

  • Low pH (e.g., pH 2.5-4.0): At this pH, the amine will be fully protonated (BH+). This can lead to good peak shapes, although retention might be reduced due to increased polarity.

  • High pH (e.g., pH 9.5-11.0): At a sufficiently high pH, the amine will be in its neutral form (B), leading to increased retention. However, this requires a pH-stable column as traditional silica-based columns can degrade above pH 7.5.[3]

Q4: Which buffer should I use for my mobile phase, and at what concentration?

The choice of buffer depends on the desired pH range. A buffer is most effective within ±1 pH unit of its pKa.[3]

Desired pH RangeRecommended BufferTypical ConcentrationNotes
2.5 - 4.5 Phosphate Buffer10-25 mMExcellent buffering capacity and UV transparency.
3.8 - 5.8 Acetate Buffer10-25 mMGood volatility, making it suitable for LC-MS applications.
8.5 - 10.5 Ammonium Carbonate/Bicarbonate10-25 mMVolatile and suitable for high-pH applications and LC-MS. Requires a pH-stable column.

Important Considerations:

  • Always use high-purity (HPLC-grade) buffer salts and solvents.[4]

  • Prepare buffers fresh and filter them through a 0.45 µm or 0.22 µm filter to remove particulates.[1]

Q5: What is the correct procedure for preparing the mobile phase to ensure reproducibility?

Inconsistent mobile phase preparation is a common source of retention time drift.[5] Follow this protocol for reliable results:

Protocol: Mobile Phase Preparation

  • Use High-Purity Reagents: Start with HPLC-grade solvents (water, acetonitrile, methanol) and high-purity buffer salts.[4]

  • Aqueous Phase Preparation:

    • Weigh the appropriate amount of buffer salt and dissolve it in the HPLC-grade water.

    • Adjust the pH to the desired value using a calibrated pH meter. Add acid or base dropwise while stirring.

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Organic Phase Preparation: If additives like formic or acetic acid are used, add them to the organic solvent and mix well.

  • Mixing:

    • For isocratic methods, it is best to pre-mix the aqueous and organic phases by measuring each component separately by volume and then combining them.[6]

    • For gradient methods, place the prepared aqueous and organic phases in their respective solvent reservoirs.

  • Degassing: Before use, degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.[1]

  • Storage: Aqueous mobile phases should be prepared fresh daily to prevent microbial growth. If storage is necessary, refrigerate for no more than 3 days and re-filter before use.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the analysis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Problem: My peak is tailing severely.

Peak tailing for basic compounds like this amine is a very common issue. It is often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.

G cluster_0 Troubleshooting Peak Tailing Start Severe Peak Tailing Observed CheckpH Is Mobile Phase pH < 4? Start->CheckpH LowerpH Lower pH to 2.5-3.5 with 0.1% Formic or Phosphoric Acid CheckpH->LowerpH No CheckColumn Is the column specifically designed for basic compounds (e.g., highly end-capped)? CheckpH->CheckColumn Yes LowerpH->CheckpH AddModifier Add a competing base to the mobile phase (e.g., 0.1% TEA) CheckColumn->AddModifier No CheckColumn->AddModifier Yes UseEndcapped Switch to a highly end-capped or hybrid particle column Resolved Peak Shape Improved AddModifier->Resolved ColumnChoice Consider a different column type

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Solutions:

  • Lower the Mobile Phase pH: Reducing the pH to between 2.5 and 3.5 protonates the silanol groups (Si-OH), minimizing the ionic interaction with the protonated amine. This is often the most effective solution.

  • Use a Highly End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. A typical concentration is 0.1% (v/v).

Problem: My retention times are drifting.

Retention time drift can be systematic (a gradual increase or decrease) or random. Identifying the pattern is key to diagnosing the cause.[7]

G cluster_1 Diagnosing Retention Time Drift Start Retention Time Drift DriftType What is the nature of the drift? Start->DriftType Gradual Gradual, Consistent Drift DriftType->Gradual Gradual Sudden Sudden, Abrupt Change DriftType->Sudden Sudden/Random ColEquil Column Equilibration Issue: Ensure sufficient equilibration time. Gradual->ColEquil MobilePhase Mobile Phase Change: - Evaporation of organic solvent - pH change over time - Degradation Gradual->MobilePhase TempFluctuation Temperature Fluctuation: Use a column oven. Gradual->TempFluctuation Leak System Leak: Check fittings and pump seals. Sudden->Leak PumpIssue Pump Malfunction: Check flow rate and solvent proportioning. Sudden->PumpIssue WrongMP Incorrect Mobile Phase: Verify preparation and composition. Sudden->WrongMP

Caption: Diagnostic flowchart for identifying the root cause of retention time drift.

Causes and Solutions for Gradual Drift:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis. If retention times are consistently decreasing with each injection, allow more time for equilibration.

  • Mobile Phase Composition Change: The more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a stronger mobile phase and shorter retention times. Prepare fresh mobile phase and keep solvent bottles capped.[8]

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.[7] Using a thermostatted column compartment is highly recommended for stable results.

Causes and Solutions for Sudden or Random Drift:

  • System Leaks: A small, often invisible leak can cause fluctuations in flow rate and pressure, leading to erratic retention times.[8] Check all fittings and connections.

  • Pump Issues: Problems with the pump's check valves or seals can lead to inaccurate flow rates or improper gradient mixing.

  • Incorrect Mobile Phase Preparation: An error in preparing the mobile phase will cause a significant shift in retention times compared to previous runs.[3]

Problem: My analyte has very little or no retention.

If (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is eluting too early (at or near the void volume), it indicates that it is too polar under the current conditions and has minimal interaction with the stationary phase.

Solutions:

  • Decrease the Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, encouraging the analyte to interact more with the non-polar stationary phase, thus increasing retention.

  • Increase the Mobile Phase pH: As discussed, at low pH, the amine is protonated and highly polar. By carefully increasing the pH (while staying at least 2 units below the pKa), you can slightly decrease its polarity and increase retention. For a significant increase in retention, using a high-pH mobile phase (e.g., pH 10) with a pH-stable column will render the amine neutral and much more hydrophobic.

  • Consider Ion-Pair Chromatography (IPC): If the above methods are insufficient, IPC can be employed. This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) to the mobile phase.[9] The reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on a reversed-phase column.[10]

By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable HPLC method for the analysis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Choudhary, A. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. [Link]

  • LCGC. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. LCGC Europe. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • ACS Publications. (2015, November 11). Dissociation Constant (pK a ) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ACS Publications. [Link]

  • LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. HPLC Troubleshooting. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Chromatography Forum. [Link]

  • University of Calgary. (n.d.). CHAPTER 21: AMINES. University of Calgary. [Link]

  • Shimadzu. (n.d.). Preparing the Mobile Phases. Shimadzu. [Link]

  • University of California, Irvine. (2022, April 7). pKa Data Compiled by R. Williams. UCI Department of Chemistry. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. ResearchGate. [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]

  • PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

Sources

Optimization

how to remove impurities from crude (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex amine libraries.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex amine libraries. The purification of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride presents specific challenges, primarily due to the flexible ether linkages that complicate crystallization and the structural similarities between the target secondary amine and its synthetic byproducts.

This guide is designed to move beyond simple instructions. By understanding the thermodynamic and acid-base causality behind each step, you can utilize these self-validating protocols to ensure high-purity recovery.

Purification Workflow

G Crude Crude Reaction Mixture (Freebase + Impurities) AcidBase Buffer-Assisted Acid-Base Extraction Crude->AcidBase Dissolve & Wash OrgLayer Organic Layer (Target Secondary Amine) AcidBase->OrgLayer pH 3.4 Extraction AqLayer Aqueous Layer (Primary Amines & Salts) AcidBase->AqLayer pH 8.0 Wash (Waste) SaltFormation HCl Salt Formation (Anhydrous HCl in Dioxane) OrgLayer->SaltFormation Basify, Extract & Add HCl Recrystallization Recrystallization (EtOH / Et2O) SaltFormation->Recrystallization Crude Solid/Oil PureProduct Pure (4-Methoxybenzyl) (3-methoxypropyl)amine HCl Recrystallization->PureProduct Isolate Crystals

Workflow for the isolation and purification of secondary amine hydrochloride salts.

Troubleshooting Guides & FAQs

Q1: What are the primary impurities found in crude (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, and how do they form? Answer: The synthesis of this compound typically involves the reductive amination of p-anisaldehyde with 3-methoxypropylamine. If the reaction is not perfectly stoichiometric or driven to completion, you will encounter:

  • Unreacted starting materials: p-anisaldehyde (neutral) and 3-methoxypropylamine (primary amine).

  • Over-alkylation products: Tertiary amines, such as bis(4-methoxybenzyl)(3-methoxypropyl)amine, formed when the secondary amine product reacts with another equivalent of the aldehyde.

  • Inorganic salts: Borate salts from reducing agents like NaBH4 or NaBH(OAc)3. Understanding the chemical nature of these impurities (neutral vs. primary basic vs. tertiary basic) is critical for designing an effective liquid-liquid purification strategy[1].

Q2: How can I effectively separate the target secondary amine from primary and tertiary amine impurities before salt formation? Answer: Acid-base liquid-liquid extraction is the most straightforward initial approach[2]. Because primary, secondary, and tertiary amines have distinct pKa values, you can use a buffer-assisted isolation technique. By washing the organic layer with a buffer at pH 8.0, you selectively protonate and remove the more basic primary amine (3-methoxypropylamine) into the aqueous phase. Subsequently, extracting with a buffer at pH 3.4 will selectively pull the target secondary amine into the aqueous phase, leaving the less basic tertiary amine and neutral p-anisaldehyde in the organic layer[3]. Self-Validation: Spotting the aqueous layer on a TLC plate and applying a ninhydrin stain will confirm the presence of the secondary amine (which stains pink/purple), while the tertiary amine (which does not stain) remains in the organic waste[4].

Q3: My crude hydrochloride salt is precipitating as a sticky oil or gum rather than a crystalline solid. How do I induce crystallization? Answer: Secondary amines with flexible ether linkages, such as the 3-methoxypropyl group, are highly prone to "oiling out" during salt formation. Causally, this occurs when trace water or mixed solvent systems with competing polarities disrupt the rigid crystal lattice required for the hydrochloride salt[2]. Troubleshooting: Evaporate the solvent completely to remove any trace water. Redissolve the gum in a minimal amount of hot, anhydrous ethanol. Slowly add an anti-solvent (e.g., diethyl ether) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites[2]. The sudden formation of a free-flowing white powder physically validates that the solvent-trapping issue has been resolved.

Q4: If normal phase silica chromatography causes degradation or streaking of my freebase, what are the alternatives? Answer: Silica gel acts as a Brønsted acid. The strong acid-base interaction between the silica silanols and your basic secondary amine causes irreversible adsorption, streaking, and poor recovery[5]. Solution: You have two highly effective alternatives:

  • Mobile Phase Modification: Add a volatile competing amine, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase. The TEA neutralizes the acidic silanols, allowing your target amine to elute as a sharp, symmetrical band[5].

  • Reverse-Phase Chromatography: Switch to a C18 column using a slightly alkaline mobile phase. At a higher pH (two units above the amine's pKa), the amine is fully deprotonated and lipophilic, resulting in excellent retention and separation without degradation[5].

Q5: How do I remove trace unreacted p-anisaldehyde from the final HCl salt? Answer: If you have already formed the hydrochloride salt, avoid converting it back to the freebase. Instead, use trituration. The HCl salt of (4-Methoxybenzyl)(3-methoxypropyl)amine is highly polar and insoluble in non-polar solvents, whereas the neutral p-anisaldehyde is highly soluble in solvents like heptane or ethyl acetate. Triturating (vigorously stirring the solid) in warm ethyl acetate will selectively extract the aldehyde[6]. Self-Validation: The wash solvent will show a strong UV-active spot on TLC (the aldehyde), while the remaining solid will yield a clean NMR spectrum.

Step-by-Step Methodologies

Protocol A: Buffer-Assisted Acid-Base Extraction (Freebase Purification)

Objective: Isolate the secondary amine freebase from primary/tertiary amines and neutral organics without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Primary Amine Removal: Wash the organic layer with an equal volume of 1.0 N NaH2PO4 buffer adjusted to pH 8.0. The primary amine partitions into the aqueous layer. Discard the aqueous layer.

  • Secondary Amine Extraction: Extract the organic layer with 1.0 N NaH2PO3 buffer adjusted to pH 3.4[3]. The target secondary amine will protonate and partition into the aqueous layer. The tertiary amine and neutral impurities remain in the organic layer (discard).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 15% NaOH until the pH is > 10.

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 × 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Objective: Convert the freebase to a stable, highly pure HCl salt.

  • Solvent Preparation: Dissolve the purified freebase in a minimal volume of anhydrous diethyl ether or MTBE.

  • Acidification: Cool the solution to 0 °C. Under vigorous stirring, add 1.05 equivalents of 4M HCl in dioxane dropwise[6]. A white precipitate should form immediately.

  • Isolation: Collect the crude salt via vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: If the solid is impure or gummy, dissolve it in a minimal amount of boiling anhydrous ethanol. Remove from heat and add diethyl ether dropwise until slight turbidity is observed[2].

  • Crystallization: Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour to maximize crystal lattice formation.

  • Final Collection: Filter the purified crystals, wash with cold ether, and dry under high vacuum to a constant weight.

Quantitative Data Summary

Purification TechniqueTarget Impurity RemovedExpected Recovery Yield (%)Final Purity (%)Scalability
Buffer-Assisted Extraction Primary/Tertiary Amines85 - 90%90 - 95%High (Kg scale)
Silica Chromatography (with TEA) Closely eluting analogs70 - 85%> 98%Low (Gram scale)
Trituration (EtOAc) Unreacted p-Anisaldehyde90 - 98%95 - 97%High (Kg scale)
Recrystallization (EtOH / Et2O) Trace salts, solvent residues75 - 90%> 99%High (Kg scale)

References

  • Amine workup Source: Reddit (r/Chempros) URL:[Link]

  • Acid–base extraction Source: Wikipedia URL:[Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra Comparison Guide for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

Executive Summary (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) is a highly versatile secondary amine building block frequently utilized in the synthesis of CNS agents and cardiovascular thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS: 1158616-83-1) is a highly versatile secondary amine building block frequently utilized in the synthesis of CNS agents and cardiovascular therapeutics[1]. For drug development professionals and synthetic chemists, verifying the structural integrity and purity of this intermediate is a critical quality control step.

This guide provides a definitive comparison between the high-purity hydrochloride (HCl) salt form and its free base alternative. By detailing the causality behind specific Nuclear Magnetic Resonance (NMR) shifts and establishing a self-validating analytical protocol, this document serves as an authoritative reference for spectral interpretation and impurity profiling.

Mechanistic Rationale: Salt vs. Free Base Analysis

As a Senior Application Scientist, I strongly advocate for isolating and analyzing this compound as its HCl salt rather than the free base. The free base is an oil that is highly susceptible to oxidative cleavage at the benzylic position, eventually degrading into 4-methoxybenzaldehyde and 3-methoxypropylamine. Conversion to the HCl salt yields a bench-stable, crystalline solid[1].

Solvent Causality: The choice of deuterated solvent is not arbitrary; it dictates the visibility of critical diagnostic markers.

  • For the HCl Salt: DMSO- d6​ is mandatory. CDCl 3​ fails to fully solvate polar amine hydrochlorides, leading to unacceptable Signal-to-Noise Ratios (SNR). Furthermore, DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate of the ammonium group. This allows the −NH2+​ protons to be observed as a distinct, broad singlet at ~9.20 ppm. If CD 3​ OD were used, rapid deuterium exchange would instantly erase this signal, removing our primary evidence of salt formation.

  • For the Free Base: CDCl 3​ is the optimal choice. Its low polarity perfectly matches the lipophilic nature of the unprotonated amine, and the lack of exchangeable deuterons ensures the secondary amine −NH signal remains visible at ~1.60 ppm.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a closed-loop, self-validating system. Each step contains an internal check to verify the success of the preceding action before moving forward.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the HCl salt in 0.6 mL of DMSO- d6​ (or the free base in CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Perform a visual inspection. The solution must be optically clear. A cloudy suspension indicates undissolved particulates that will distort magnetic homogeneity. Correction: Filter through a tight glass-wool plug in a Pasteur pipette directly into the NMR tube.

Step 2: Locking and Shimming

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz), lock onto the deuterium frequency of the solvent, and perform gradient shimming.

  • Validation Check: Assess the Full Width at Half Maximum (FWHM) of the internal TMS peak (or the residual solvent peak). The FWHM must be 1.2 Hz. Correction: If the peak is broader or asymmetrical, re-shim the Z1 and Z2 gradients. Poor shimming will obscure the critical 8.6 Hz ortho-coupling on the p-methoxybenzyl (PMB) ring.

Step 3: Acquisition Parameters

  • Action:

    • 1 H NMR: Acquire 16 scans with a 1-second relaxation delay ( d1​ ).

    • 13 C NMR: Acquire 512 scans with a 2-second d1​ to allow for the relaxation of quaternary carbons.

  • Validation Check: After the first scan, check the SNR of the methoxy singlet (~3.76 ppm). It must exceed 100:1. If not, double the number of scans.

Step 4: Processing and Integration

  • Action: Apply an exponential window function (LB = 0.3 Hz for 1 H), Fourier transform, and perform a zero-order phase correction on the tallest peak, followed by a first-order correction on the spectral extremities.

  • Validation Check: The baseline must be perfectly flat. Integration of the PMB methoxy group must be set to exactly 3.00. The benzylic −CH2​− must subsequently integrate to exactly 2.00 ± 0.05. Non-integer values immediately flag the presence of co-eluting impurities or poor phase correction.

Workflow Visualization

G A 1. Sample State Selection Determine Free Base vs. HCl Salt B 2. Solvent Optimization Free Base: CDCl3 | HCl Salt: DMSO-d6 A->B C 3. Sample Preparation Dissolve 15-20 mg in 0.6 mL deuterated solvent B->C D 4. NMR Acquisition 1H: 16 scans, d1=1s | 13C: 512 scans, d1=2s C->D E 5. Processing & Calibration Phase correction, baseline roll removal, TMS referencing D->E F 6. Spectral Interpretation Peak assignment & impurity profiling E->F

Workflow for the preparation and acquisition of NMR spectra for amine derivatives.

Comparative Spectral Data

The transition from the free base to the hydrochloride salt induces profound, predictable shifts in the NMR spectra. Protonation creates a localized positive charge on the nitrogen, which strongly deshields the adjacent α -protons via inductive effects. Conversely, the 13 C NMR signals for the α -carbons experience a characteristic upfield shift upon protonation—a phenomenon attributed to the polarization of the C-H bonds and reduced steric compression.

Table 1: 1 H NMR Peak Assignments & Shift Causality

(Spectra acquired at 400 MHz. Free Base in CDCl 3​ ; HCl Salt in DMSO- d6​ )

Structural PositionFree Base ( δ ppm)HCl Salt ( δ ppm)Multiplicity & IntegrationCausality / Shift Rationale
Ar-OCH 3​ 3.803.76Singlet (s), 3HMinimal change; remote from the protonation site.
Alkyl-OCH 3​ 3.333.22Singlet (s), 3HMinor upfield shift driven primarily by solvent dielectric differences.
Ar-CH 2​ -N 3.724.05Singlet (s), 2HStrong deshielding (+0.33 ppm) due to the adjacent −NH2+​ charge.
N-CH 2​ - 2.682.85Multiplet (m), 2HDeshielding (+0.17 ppm) from ammonium formation.
-CH 2​ -O 3.453.35Triplet (t), 2HSlight upfield shift due to conformational locking in the salt form.
-CH 2​ -CH 2​ -CH 2​ - 1.781.85Multiplet (m), 2HMinor deshielding effect propagating to the β -position.
Ar-H (ortho to OMe)6.866.96Doublet (d, J=8.6 Hz), 2HInfluenced by aromatic ring current and solvent effects.
Ar-H (meta to OMe)7.257.45Doublet (d, J=8.6 Hz), 2HDeshielding from the protonated benzylic amine substituent.
-NH / -NH 2+​ 1.609.20Broad Singlet (br s), 1H / 2HMassive downfield shift (+7.60 ppm) ; definitive diagnostic marker for successful HCl salt formation.
Table 2: 13 C NMR Peak Assignments

(Spectra acquired at 100 MHz. Free Base in CDCl 3​ ; HCl Salt in DMSO- d6​ )

Structural PositionFree Base ( δ ppm)HCl Salt ( δ ppm)Causality / Shift Rationale
Ar-C (ipso to OMe)158.7159.5Minor solvent dielectric effect.
Ar-C (ipso to CH 2​ )132.0123.5Significant upfield shift due to altered resonance/inductive effects from −NH2+​ .
Ar-H (meta to OMe)129.5131.5Minor downfield shift.
Ar-H (ortho to OMe)113.8114.0Unchanged; shielded by the strongly donating methoxy group.
-CH 2​ -O 71.269.5Upfield shift due to restricted rotamer conformations in the salt.
Alkyl-OCH 3​ 58.658.0Minimal change.
Ar-OCH 3​ 55.355.2Unchanged.
Ar-CH 2​ -N 53.249.5Diagnostic α -carbon upfield shift (-3.7 ppm) upon protonation.
N-CH 2​ - 46.544.2Diagnostic α -carbon upfield shift (-2.3 ppm) upon protonation.
-CH 2​ -CH 2​ -CH 2​ - 30.225.5 β -carbon upfield shift due to steric compression and C-H polarization.

Impurity Profiling & Diagnostics

Even high-purity commercial samples or freshly synthesized batches can contain trace impurities. Identifying these is paramount before utilizing the compound in sensitive downstream cross-coupling or amidation reactions.

Relying on the foundational work by Gottlieb et al.[2] and subsequent updates for green chemistry solvents by Fulmer et al.[3], Table 3 outlines the most common contaminants found in batches of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

Table 3: Common Trace Impurities and NMR Signatures
Impurity 1 H NMR Signal (DMSO- d6​ ) 1 H NMR Signal (CDCl 3​ )Source / Origin
4-Methoxybenzaldehyde 9.88 (s, 1H, CHO)9.88 (s, 1H, CHO)Oxidative degradation of the benzylic amine (common in aged free-base samples).
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)4.12 (q), 2.05 (s), 1.26 (t)Residual extraction/crystallization solvent[2].
Dichloromethane 5.76 (s, 2H)5.30 (s, 2H)Residual chromatography solvent[2].
Water 3.33 (s, broad)1.56 (s, broad)Hygroscopicity of the HCl salt or wet NMR solvent. Note: In DMSO, water shifts downfield if hydrogen bonding increases.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

Comparative Guide: (4-Methoxybenzyl)(3-methoxypropyl)amine vs. (3-Methoxybenzyl)(3-methoxypropyl)amine in Drug Discovery

As a Senior Application Scientist, selecting the correct positional isomer during the library design phase is critical. While (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride and its 3-methoxy counterpart share iden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct positional isomer during the library design phase is critical. While (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride and its 3-methoxy counterpart share identical molecular weights and core secondary amine structures, shifting the methoxy group from the para to the meta position fundamentally alters the molecule's electronic properties, chemical reactivity, and biological binding profile.

This guide objectively compares these two building blocks, providing researchers with the causality behind their structural differences, self-validating experimental workflows, and structure-activity relationship (SAR) implications.

Electronic Causality & Physicochemical Profiling

The primary distinction between these two compounds lies in how the methoxy group interacts with the benzyl ring's π-system.

  • (4-Methoxybenzyl)(3-methoxypropyl)amine HCl[1]: In the para position, the methoxy oxygen's lone pairs actively donate electron density into the aromatic ring via resonance (+R effect). This resonance stabilization extends to the benzylic carbon, making the benzylic C-N bond highly susceptible to oxidative or acidic cleavage. Consequently, the 4-methoxybenzyl group is frequently utilized as a para-methoxybenzyl (PMB) protecting group in complex syntheses[2].

  • (3-Methoxybenzyl)(3-methoxypropyl)amine HCl[3]: In the meta position, direct resonance donation to the benzylic position is geometrically impossible. The methoxy group instead exerts an electron-withdrawing inductive effect (-I effect). This prevents the stabilization of a benzylic carbocation, rendering the benzylic C-N bond highly stable under harsh conditions. This isomer is strictly used as a permanent pharmacophore element rather than a cleavable intermediate.

Quantitative Comparison
Property(4-Methoxybenzyl)(3-methoxypropyl)amine HCl(3-Methoxybenzyl)(3-methoxypropyl)amine HCl
CAS Number 1158616-83-11158534-09-8
Molecular Weight 245.75 g/mol 245.75 g/mol
Electronic Effect (Methoxy) +R (Resonance donating), -I-I (Inductive withdrawing)
Benzylic C-N Stability Labile (Cleavable via oxidation/acid)Highly Stable
Primary Application Synthetic intermediate / Cleavable motifStable pharmacophore element in SAR

Strategic Workflow Visualization

The decision to use the 3-methoxy vs. 4-methoxy isomer dictates the downstream experimental workflow. The following logic diagram illustrates the divergent paths based on design intent.

IsomerSelection Start Secondary Amine Core Q1 Design Intent for Benzyl Group? Start->Q1 Para 4-Methoxy Isomer (PMB-like) Q1->Para Protecting Group Meta 3-Methoxy Isomer (Stable Motif) Q1->Meta Pharmacophore ActionPara Library Synthesis (e.g., Amidation) Para->ActionPara ActionMeta Library Synthesis (e.g., Amidation) Meta->ActionMeta Cleavage Oxidative Cleavage (DDQ) ActionPara->Cleavage Screening Direct SAR Screening ActionMeta->Screening FinalAmine Free Amine Scaffold Cleavage->FinalAmine

Workflow for selecting 3-methoxy vs. 4-methoxybenzylamine derivatives in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the methodology to confirm causality and reaction success.

Protocol A: Amide Coupling for SAR Library Generation (Applicable to Both Isomers)

Objective: To covalently link the secondary amine to a target carboxylic acid scaffold.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA.

    • Validation Check 1: Stir for 15 minutes. A distinct color change (typically to pale yellow) indicates the successful formation of the active O7-azabenzotriazole ester.

  • Amine Addition: Add 1.2 eq of either the 4-methoxy or 3-methoxy amine hydrochloride salt. Stir at room temperature for 2 hours.

  • Reaction Monitoring: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water (1:1).

    • Validation Check 2: Analyze via LC-MS. The complete disappearance of the active ester mass and the appearance of the desired amide mass[M+H]+ confirms full conversion.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Oxidative Cleavage of the 4-Methoxybenzyl Group

Objective: To demonstrate the specific lability of the 4-methoxy isomer (PMB cleavage) to yield a free secondary amine, a reaction the 3-methoxy isomer resists[2].

  • Preparation: Dissolve the 4-methoxybenzyl-protected amide (from Protocol A) in a 18:1 mixture of DCM:H2O (0.1 M).

  • Oxidation: Add 1.5 eq of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise at 0 °C.

    • Validation Check 1 (Visual): The solution will immediately turn deep red/brown, confirming the formation of the active charge-transfer complex between DDQ and the electron-rich para-methoxybenzyl ring.

  • Monitoring: Stir for 2 hours at room temperature.

    • Validation Check 2 (TLC): Spot the reaction on silica gel. The UV-active starting material will disappear, replaced by a highly polar baseline spot (the deprotected amine) that stains positive with Ninhydrin (turning purple upon heating).

  • Isolation: Filter the precipitated DDQ-H2 byproduct. Partition the filtrate with saturated aqueous NaHCO3 to remove residual oxidant, then purify the organic layer via flash chromatography.

Structure-Activity Relationship (SAR) Implications

When retained as permanent structural elements in a drug candidate, the positional shift from para to meta has profound biological implications:

  • Receptor Affinity & Steric Clashes: In studies targeting 5-HT2 family receptors, substitution at the para position of a benzyl group frequently results in reduced binding affinity due to severe steric clashes within the hydrophobic binding pocket. Conversely, shifting the bulk to the meta or ortho position relieves this clash and significantly enhances receptor affinity[4].

  • Target Selectivity: The electronic and spatial orientation of benzyl substituents heavily dictates kinase and receptor selectivity. For example, in the development of Toll-like receptor (TLR) agonists, modifications at the para position of the benzyl group are critical for tuning the selectivity ratio between human TLR7 and TLR8[5]. Utilizing a 3-methoxy isomer instead of a 4-methoxy isomer can completely alter the hydrogen-bonding network within the target's active site, shifting a compound from a dual-agonist to a highly selective single-target modulator.

References

  • Hit2Lead (ChemBridge). "(4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride | CAS# 1158616-83-1". Hit2Lead.
  • Sigma-Aldrich. "(3-methoxybenzyl)(3-methoxypropyl)amine hydrochloride | CAS 1158534-09-8". Sigma-Aldrich.
  • National Institutes of Health (NIH). "Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity". PMC.
  • American Chemical Society (ACS). "Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist". Journal of Medicinal Chemistry.
  • ResearchGate. "Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine...". ResearchGate.

Sources

Validation

LC-MS/MS Fragmentation Dynamics and Performance Comparison of CAS 1158616-83-1

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound: (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1) Executive Summary In modern drug discovery, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound: (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS 1158616-83-1)

Executive Summary

In modern drug discovery, secondary amines bearing benzylic and aliphatic ether motifs are highly valued for their balanced lipophilicity, hydrogen-bonding capacity, and metabolic predictability. CAS 1158616-83-1 , chemically defined as (4-methoxybenzyl)(3-methoxypropyl)amine, serves as a critical intermediate and structural scaffold in the development of CNS-active agents and metabolic modulators.

For bioanalytical scientists, developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for this scaffold requires a deep understanding of its gas-phase dissociation chemistry. This guide provides a definitive mechanistic profiling of its fragmentation patterns, objectively compares its mass spectrometric performance against alternative benzylamine scaffolds, and delivers a self-validating experimental protocol for high-throughput quantification.

Mechanistic Fragmentation Profiling

Under positive electrospray ionization (ESI+), the free base of CAS 1158616-83-1 readily accepts a proton at the secondary amine nitrogen, yielding a stable precursor ion [M+H]+ at m/z 210.1494 . When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF mass spectrometer, the molecule undergoes highly predictable, thermodynamically driven fragmentation[1].

The Thermodynamic Sink: Benzylic Cleavage

The dominant fragmentation pathway is the heterolytic cleavage of the benzylic C-N bond. Because the 4-methoxy group is strongly electron-donating, it stabilizes the resulting carbocation via resonance. This produces the 4-methoxybenzyl cation at m/z 121.065 [2]. This transition (210.15 → 121.06) is the absolute thermodynamic sink of the molecule, requiring moderate collision energy and providing the highest signal-to-noise ratio (S/N) for quantitative Multiple Reaction Monitoring (MRM).

Secondary and Orthogonal Pathways
  • Tropylium Formation: At higher collision energies, the m/z 121.06 ion undergoes a neutral loss of formaldehyde (CH2O, 30 Da) to form the highly stable, conjugated tropylium ion at m/z 91.05 [2].

  • Aliphatic Tail Cleavage: Inductive cleavage of the N-alkyl bond on the propyl side results in the loss of 3-methoxypropene (72 Da), leaving the protonated 4-methoxybenzylamine intact at m/z 138.09 [3].

  • Methanol Loss: The terminal methoxy ether on the aliphatic tail can undergo a neutral loss of methanol (32 Da), yielding a minor fragment at m/z 178.12 .

Fragmentation Precursor Precursor Ion[M+H]+ m/z 210.15 Frag121 4-Methoxybenzyl Cation m/z 121.06 Precursor->Frag121 Benzylic Cleavage (- C4H11NO) Frag178 Neutral Loss of Methanol m/z 178.12 Precursor->Frag178 Aliphatic Tail Cleavage (- CH3OH) Frag138 Protonated Amine m/z 138.09 Precursor->Frag138 N-Alkyl Cleavage (- C4H8O) Frag91 Tropylium Ion m/z 91.05 Frag121->Frag91 Loss of CH2O (- 30 Da)

Figure 1: Proposed ESI-CID fragmentation pathway of protonated CAS 1158616-83-1.

Comparative Analysis: Scaffold Performance

When selecting a building block for a drug discovery program, understanding how structural modifications impact bioanalytical sensitivity is crucial. Below is an objective comparison of CAS 1158616-83-1 against two alternative scaffolds: the baseline primary amine (4-Methoxybenzylamine ) and a halogenated analog (N-(4-fluorobenzyl)(3-methoxypropyl)amine ).

Scaffold / CompoundPrecursor [M+H]+Quantifier MRMQualifier MRMOptimal CE (Quant)LC Retention Behavior
CAS 1158616-83-1 m/z 210.15210.15 → 121.06210.15 → 138.0920 eVModerate (LogP ~1.8)
4-Methoxybenzylamine m/z 138.09138.09 → 121.06138.09 → 91.0515 eVEarly (LogP ~1.0)
N-(4-Fluorobenzyl) analog m/z 198.13198.13 → 109.04198.13 → 138.0925 eVLate (LogP ~2.1)

Performance Insights:

  • Sensitivity: CAS 1158616-83-1 exhibits superior ionization efficiency compared to 4-methoxybenzylamine due to the increased basicity provided by the secondary amine and the desolvation benefits of the aliphatic tail[3].

  • Selectivity: The fluorinated analog requires higher collision energy (25 eV) to break the benzylic C-N bond because fluorine lacks the strong resonance-donating capability of the methoxy group. CAS 1158616-83-1 fragments more efficiently at lower energies, reducing background noise from co-eluting matrix components[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates specific causality for each parameter to guide bioanalytical scientists in troubleshooting and optimization.

Phase 1: Chromatographic Separation
  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Causality: A sub-2-micron particle size is selected to minimize eddy diffusion. Secondary amines are prone to peak tailing due to secondary interactions with free silanols; the BEH technology provides a highly end-capped surface to ensure sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent and proton source. It ensures the secondary amine (pKa ~ 9.5) remains fully protonated during ESI droplet desolvation, maximizing the [M+H]+ yield while suppressing negative ion interference[3].

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

Phase 2: MS Source Optimization (ESI+)
  • Capillary Voltage: 3.0 kV.

    • Causality: Maintained at a moderate 3.0 kV to prevent premature in-source fragmentation of the relatively labile benzylic C-N bond, ensuring the precursor ion (m/z 210.15) reaches the first quadrupole intact[1].

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Phase 3: MRM Method Building & System Suitability Test (SST)
  • Quantifier Transition: m/z 210.15 → 121.06 (Dwell: 50 ms, CE: 20 eV).

    • Causality: Targets the thermodynamic sink. The high stability of the 4-methoxybenzyl cation makes this the most abundant fragment, ideal for low-pg/mL quantitation[2].

  • Qualifier Transition: m/z 210.15 → 138.09 (Dwell: 50 ms, CE: 15 eV).

    • Causality: Alkyl cleavage requires less collision energy but is sterically less favored. Using this as a qualifier ensures orthogonal structural confirmation.

  • Self-Validation (SST): Before running biological samples, inject a 10 ng/mL neat standard. The system is validated if the peak area ratio of Quantifier/Qualifier is consistently between 3.5 and 4.2. A ratio outside this window indicates collision cell gas pressure anomalies or source contamination.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Source: European Journal of Mass Spectrometry (PubMed) URL:[Link]

  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Source: Rapid Communications in Mass Spectrometry (OPUS at UTS) URL:[Link]

  • How Soft Is Secondary Electrospray Ionization? Source: Journal of the American Society for Mass Spectrometry (ETH Research Collection) URL:[Link]

Sources

Comparative

A Comparative Guide to Validating HPLC Methods for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride Purity Testing

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring the safety, efficacy, and quality of a final drug product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring the safety, efficacy, and quality of a final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. Grounded in scientific principles and regulatory expectations, this document details a comprehensive validation strategy for a stability-indicating HPLC method. Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, to provide a holistic perspective on purity assessment.

Introduction: The Criticality of Purity for (4-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine salt with potential applications in pharmaceutical development. The presence of impurities, which can arise from the synthetic route or degradation, can impact the pharmacological and toxicological profile of the API. Therefore, a robust, validated analytical method is imperative to accurately quantify the purity and identify any related substances. A stability-indicating method is particularly crucial as it can resolve the API from its potential degradation products, ensuring that the true purity is determined even when the substance is subjected to stress conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and versatility. This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a gold standard for the analysis of moderately polar to non-polar compounds like the one .

The Proposed RP-HPLC Method: A Foundation for Purity Determination

A scientifically sound, yet hypothetical, RP-HPLC method for the analysis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is proposed as the basis for our validation discussion. The selection of these parameters is based on the chemical properties of the analyte and common practices in pharmaceutical analysis.

Table 1: Proposed RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile for retaining non-polar to moderately polar compounds through hydrophobic interactions, making them a suitable starting point for this analyte.[1][2]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileAcetonitrile provides good peak shape and lower viscosity compared to methanol.[3] TFA is an ion-pairing agent that improves peak shape for basic compounds like amines by minimizing tailing.[4]
Elution GradientA gradient elution is often necessary to separate the main component from a range of potential impurities with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 225 nmThe methoxybenzyl group is expected to have significant UV absorbance around this wavelength.[5][6]
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the mobile phase minimizes peak distortion.[7]

Validating the HPLC Method: A Step-by-Step Scientific Inquiry

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines Q2(R1).[8]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Propose HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement Validated Method

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For a purity test, this is arguably the most critical validation parameter. A powerful way to demonstrate specificity is through forced degradation (stress testing) studies.[9][10][11]

Trustworthiness: By intentionally degrading the API under various stress conditions, we can generate potential degradation products. The HPLC method must be able to separate the main peak of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride from any peaks generated by these degradants. This ensures the method is "stability-indicating."

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride in the diluent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak purity analysis compares the UV spectra across the peak; a pure peak will have consistent spectra.

Table 2: Expected Outcomes of Forced Degradation Studies

Stress ConditionExpected Degradation (%)Rationale for Specificity
Acid Hydrolysis5-20%Demonstrates separation from acid-labile impurities.
Base Hydrolysis5-20%Shows resolution from base-labile degradants.
Oxidation5-20%Confirms specificity against oxidative byproducts.
Thermal<10%Assesses stability at elevated temperatures and separation from thermal degradants.
Photolytic5-20%Evaluates light sensitivity and separation from photoproducts.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]

Trustworthiness: A linear relationship, typically confirmed by a correlation coefficient (r²) close to 1.000, ensures that the quantification of impurities at different levels is reliable.

Experimental Protocol: Linearity

  • Stock Solution Preparation: Prepare a stock solution of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride of a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of impurities (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient, y-intercept, and slope of the regression line.

Table 3: Acceptance Criteria for Linearity

ParameterAcceptance Criterion
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Trustworthiness: High accuracy ensures that the reported purity value is a true reflection of the sample's composition.

Experimental Protocol: Accuracy

  • Sample Preparation: Prepare a sample solution of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride.

  • Spiking: Spike the sample solution with known amounts of the API at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery of the spiked analyte.

Table 4: Acceptance Criteria for Accuracy

Concentration LevelAcceptance Criterion for Recovery (%)
50%90.0 - 110.0
100%95.0 - 105.0
150%98.0 - 102.0
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Trustworthiness: Good precision demonstrates that the method is reliable and produces consistent results.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six independent samples of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of results and compare it with the repeatability results.

Table 5: Acceptance Criteria for Precision

Precision LevelAcceptance Criterion (%RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Trustworthiness: Establishing the LOD and LOQ is crucial for impurity testing to define the limits of the method's capabilities.

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

Trustworthiness: A robust method is reliable for routine use in different laboratories and under slightly varying conditions.

Experimental Protocol: Robustness

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., peak tailing, resolution, and retention time).

Table 6: Robustness Study Parameters and Acceptance Criteria

Parameter VariedVariationAcceptance Criteria
Flow Rate± 0.1 mL/minSystem suitability parameters remain within acceptable limits.
Column Temperature± 2 °CSystem suitability parameters remain within acceptable limits.
Mobile Phase B %± 2%System suitability parameters remain within acceptable limits.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal methods that rely on different separation or detection principles.

Alternative_Methods center_node Purity Assessment of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride HPLC HPLC (Chromatographic Separation) center_node->HPLC Primary Method GC GC (Volatility-based Separation) center_node->GC Alternative qNMR qNMR (Molar Proportionality) center_node->qNMR Alternative Titration Titration (Chemical Reactivity) center_node->Titration Alternative

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.